molecular formula C17H20O7 B14017291 13-O-Acetylcorianin

13-O-Acetylcorianin

Cat. No.: B14017291
M. Wt: 336.3 g/mol
InChI Key: GHRWKEZPHWVFKN-OZKNVAFISA-N
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Description

13-O-Acetylcorianin is a useful research compound. Its molecular formula is C17H20O7 and its molecular weight is 336.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H20O7

Molecular Weight

336.3 g/mol

IUPAC Name

[(1R,5R,13R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl] acetate

InChI

InChI=1S/C17H20O7/c1-6(2)8-9-14(19)22-10(8)11-15(4)16(5-21-11,24-7(3)18)12-13(23-12)17(9,15)20/h8-13,20H,1,5H2,2-4H3/t8?,9?,10?,11?,12?,13?,15-,16+,17-/m0/s1

InChI Key

GHRWKEZPHWVFKN-OZKNVAFISA-N

Isomeric SMILES

CC(=C)C1C2C3[C@]4([C@@](CO3)(C5C([C@]4(C1C(=O)O2)O)O5)OC(=O)C)C

Canonical SMILES

CC(=C)C1C2C3C4(C(CO3)(C5C(C4(C1C(=O)O2)O)O5)OC(=O)C)C

Origin of Product

United States

Foundational & Exploratory

The Natural Source and Technical Profile of 13-O-Acetylcorianin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

13-O-Acetylcorianin is a naturally occurring sesquiterpenoid lactone belonging to the picrotoxane subgroup.[1] This technical guide provides a comprehensive overview of its natural source, methodologies for its isolation and characterization, and a discussion of its potential biological activities based on structurally related compounds. Due to a notable lack of direct experimental data for this compound in publicly available scientific literature, this document synthesizes information from studies on the genus Coriaria and related sesquiterpenoid lactones to provide a foundational resource for researchers, scientists, and drug development professionals.

Natural Source

This compound is of plant origin, found within the genus Coriaria, a group of shrubs and small trees known for producing a variety of toxic sesquiterpenoid lactones.[2] While several species within this genus are known to synthesize related compounds, the primary natural sources for this compound are believed to be:

  • Coriaria microphylla : The initial discovery of this compound is attributed to phytochemical investigations of the leaves of this plant.[2]

  • Coriaria nepalensis : This species is also reported as a potential source of the compound.[2]

  • Coriaria sinica and Coriaria intermedia : These species are known to produce related picrotoxane-type sesquiterpenoid lactones and are considered probable sources of this compound.[1]

Quantitative Data

Plant MaterialExtraction SolventExtraction MethodTemperature (°C)Extraction Time (h)Crude Extract Yield (%)
Dried, powdered seeds95% EthanolMacerationRoom Temperature7210-15
Dried, powdered seeds95% EthanolSoxhlet ExtractionBoiling point of ethanol2412-18
Dried, powdered leavesMethanol (B129727)MacerationRoom Temperature488-12

Table 1: Representative Extraction Yield of Crude Corianin from Coriaria sinica. This data is provided as a proxy due to the lack of specific quantitative data for this compound.

Experimental Protocols

The following sections detail generalized experimental methodologies for the isolation and characterization of this compound, based on standard practices for the study of sesquiterpenoid lactones from plant sources.

Generalized Isolation Workflow

The isolation of this compound from its natural source typically involves a multi-step process of extraction and chromatographic separation.

G plant_material Dried, Powdered Plant Material (e.g., Coriaria microphylla leaves) extraction Maceration with Polar Solvent (e.g., Methanol or 95% Ethanol) plant_material->extraction filtration_concentration Filtration and Concentration (Rotary Evaporation) extraction->filtration_concentration crude_extract Crude Extract filtration_concentration->crude_extract partitioning Solvent-Solvent Partitioning (e.g., Ethyl Acetate (B1210297)/Water) crude_extract->partitioning organic_phase Ethyl Acetate Fraction partitioning->organic_phase column_chromatography Column Chromatography (Silica Gel) organic_phase->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC (C18 Column) fractions->hplc pure_compound Pure this compound hplc->pure_compound

Generalized workflow for the isolation of this compound.
Detailed Methodologies

3.2.1. Plant Material Preparation

  • Collection and Identification : Fresh leaves or other relevant parts of the Coriaria species are collected. Proper botanical identification is crucial to ensure the correct plant source.

  • Drying : The plant material is air-dried in a well-ventilated area, shielded from direct sunlight, for approximately 7-10 days. Alternatively, a circulating air oven at a temperature not exceeding 40°C can be used to prevent the degradation of thermolabile compounds.

  • Grinding : The dried plant material is ground into a fine powder (approximately 40-60 mesh) to increase the surface area for efficient solvent extraction.

3.2.2. Extraction

  • Maceration : The powdered plant material is submerged in a polar solvent, such as methanol or 95% ethanol, typically in a 1:10 (w/v) ratio. The mixture is left to stand at room temperature for 48-72 hours with occasional agitation.

  • Filtration and Concentration : The mixture is filtered to separate the solvent extract from the plant residue. The extraction process is often repeated multiple times to ensure completeness. The filtrates are then combined and concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.

3.2.3. Purification

  • Solvent-Solvent Partitioning : The crude extract is suspended in a methanol/water mixture and partitioned against a non-polar solvent like n-hexane to remove lipids and chlorophyll. The aqueous phase is then extracted with a solvent of intermediate polarity, such as ethyl acetate, to isolate the sesquiterpenoid lactones.

  • Column Chromatography : The resulting ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, with petroleum ether and ethyl acetate, is used to separate the compounds based on polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing the compound of interest are further purified using preparative HPLC, often with a C18 reversed-phase column and a mobile phase gradient of water and acetonitrile, to yield pure this compound.

3.2.4. Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HSQC, HMBC) are used to determine the carbon-hydrogen framework and connectivity of the molecule.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition.

Inferred Biological Activities and Signaling Pathways

Direct scientific literature on the biological activity of this compound is not currently available. However, based on the known effects of structurally related picrotoxane sesquiterpenoids from the Coriaria genus, this compound is hypothesized to possess neurotoxic properties.

Hypothesized Mechanism of Action

Many toxic sesquiterpenoid lactones from Coriaria species are known to be non-competitive antagonists of the gamma-aminobutyric acid (GABA) type A receptor (GABA-A receptor). GABA is the primary inhibitory neurotransmitter in the central nervous system. By blocking the chloride ion channel of the GABA-A receptor, these compounds can lead to hyperexcitability and convulsions. It is plausible that this compound shares this mechanism of action.

G cluster_neuron Postsynaptic Neuron GABA_receptor GABA-A Receptor (Chloride Ion Channel) influx Chloride Ion (Cl-) Influx (Blocked) GABA_receptor->influx hyperpolarization Hyperpolarization (Inhibited) acetylcorianin This compound (Antagonist) acetylcorianin->GABA_receptor Blocks gaba GABA (Neurotransmitter) gaba->GABA_receptor Binds influx->hyperpolarization excitation Neuronal Hyperexcitation hyperpolarization->excitation

Hypothesized antagonistic action on the GABA-A receptor.

Conclusion

This compound is a sesquiterpenoid lactone with its natural origins in the Coriaria genus, particularly Coriaria microphylla. While its presence is established, there is a significant gap in the scientific literature regarding its specific biological activities, quantitative yields from natural sources, and detailed experimental protocols for its isolation. The methodologies and inferred activities presented in this guide are based on established practices for related compounds and are intended to provide a solid foundation for future research. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential applications in drug discovery and development.

References

Unveiling 13-O-Acetylcorianin: A Technical Guide to its Discovery, Isolation, and Characterization from Coriaria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-O-Acetylcorianin is a picrotoxane-type sesquiterpenoid lactone identified within the plant genus Coriaria, a group of plants known for producing a variety of neurotoxic compounds.[1] Its discovery is linked to phytochemical investigations of Coriaria microphylla, with subsequent mentions of its presence in Coriaria nepalensis and Coriaria intermedia.[1][2][3] This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. Due to a notable scarcity of primary experimental data in publicly accessible literature, this document synthesizes available information, including generalized experimental protocols, predicted spectroscopic data, and hypothetical biological activities based on structurally related compounds. This guide is intended to serve as a foundational resource to stimulate and direct future research into this scientifically intriguing molecule.

Discovery and Natural Occurrence

The discovery of this compound is rooted in the exploration of toxic natural products from the genus Coriaria. Foundational research published in 1990 in the journal Planta Medica by Aguirre-Galviz and Templeton, titled "Toxic Sesquiterpenoid Lactones from the Leaves of Coriaria microphylla," is widely cited as the primary source for the initial characterization of this compound.[1] While the full text of this seminal work is not widely available, its repeated citation underscores its importance in the initial identification of this compound.

Plants of the Coriaria genus are the natural source of this compound. The primary species associated with its discovery is Coriaria microphylla. Other potential sources that have been mentioned include Coriaria nepalensis and Coriaria intermedia.

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. It is important to note that some of these values are predicted and await experimental verification.

PropertyValueSource
Molecular Formula C₁₇H₂₀O₇
Molecular Weight 336.34 g/mol
Predicted Boiling Point 516.4 ± 50.0 °C
Predicted Density 1.45 ± 0.1 g/cm³
Solubility Not available
Melting Point Not available

Isolation and Purification from Coriaria

General Experimental Protocol

3.1.1. Plant Material Preparation:

  • Fresh leaves or other aerial parts of the Coriaria species are collected.

  • The plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.

  • The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

3.1.2. Extraction:

  • The powdered plant material is subjected to maceration with a polar solvent, typically methanol (B129727) or 95% ethanol, at room temperature for an extended period (e.g., 72 hours) with occasional agitation.

  • The mixture is filtered to separate the extract from the solid plant residue. This process is often repeated multiple times to ensure complete extraction.

  • The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.

3.1.3. Solvent-Solvent Partitioning:

  • The crude extract is suspended in a methanol/water mixture and partitioned against a non-polar solvent like n-hexane to remove lipids and other non-polar constituents. The hexane (B92381) layer is discarded.

  • The aqueous methanol fraction is then partitioned with a solvent of intermediate polarity, such as ethyl acetate (B1210297). The sesquiterpenoid lactones, including this compound, are expected to migrate to the ethyl acetate fraction.

  • The ethyl acetate fractions are collected and concentrated to dryness.

3.1.4. Chromatographic Purification:

  • The concentrated ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.

  • Elution is performed using a gradient of solvents, commonly a mixture of hexane and ethyl acetate, with increasing polarity.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Final purification is achieved through preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

Visualized Workflow for Isolation

G plant_material Coriaria Plant Material (Leaves) grinding Grinding plant_material->grinding extraction Maceration with Methanol grinding->extraction filtration Filtration extraction->filtration concentration_1 Concentration (Rotary Evaporator) filtration->concentration_1 crude_extract Crude Methanolic Extract concentration_1->crude_extract partitioning Solvent-Solvent Partitioning (Hexane/Ethyl Acetate) crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction concentration_2 Concentration etOAc_fraction->concentration_2 column_chromatography Silica Gel Column Chromatography concentration_2->column_chromatography fractions Fraction Collection & TLC Monitoring column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Structure Elucidation

The determination of the chemical structure of this compound relies on a combination of modern spectroscopic techniques.

Spectroscopic Methodologies

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the carbon-hydrogen framework and establish the connectivity and stereochemistry of the molecule.

  • Instrumentation: A high-field NMR spectrometer (500 MHz or higher) is recommended for optimal resolution.

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Key Experiments:

    • ¹H NMR: To determine the number and connectivity of protons.

    • ¹³C NMR & DEPT-135: To determine the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecular structure.

4.1.2. Mass Spectrometry (MS):

  • Objective: To determine the molecular weight, elemental composition, and fragmentation pattern.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI or APCI source.

  • Sample Preparation: A dilute solution (1-10 µg/mL) in methanol or acetonitrile (B52724) is introduced via direct infusion or LC coupling.

4.1.3. Infrared (IR) Spectroscopy:

  • Objective: To identify key functional groups.

  • Expected Observations: Absorption bands corresponding to hydroxyl (-OH), carbonyl (C=O) of the lactone and acetate, and carbon-carbon double bonds (C=C).

Predicted Spectroscopic Data

Due to the limited availability of direct spectroscopic data for this compound, the following tables present predicted NMR data based on the analysis of structurally related picrotoxane sesquiterpenes.

Predicted ¹H NMR Data for this compound (in CDCl₃)

PositionPredicted δH (ppm)MultiplicityJ (Hz)
24.2 - 4.4d~3.0
32.8 - 3.0m
42.0 - 2.2m
54.7 - 4.9d~4.0
63.8 - 4.0d~3.0
74.0 - 4.2m
83.8 - 4.0m
101.5 - 1.7s
124.8 - 5.0d~2.0
141.0 - 1.2s
151.8 - 2.0s
OAc2.1 - 2.2s

Predicted ¹³C NMR Data for this compound (in CDCl₃)

PositionPredicted δC (ppm)
180 - 82
281 - 83
355 - 57
440 - 42
577 - 79
665 - 67
760 - 62
885 - 87
9177 - 179
1031 - 33
11170 - 172
1270 - 72
1375 - 77
1421 - 23
1520 - 22
OAc (C=O)170 - 171
OAc (CH₃)20 - 21

Logical Flow for Structure Elucidation

G ms Mass Spectrometry (MS) mol_formula Molecular Formula & Weight ms->mol_formula ir Infrared (IR) Spectroscopy func_groups Functional Groups (C=O, OH, C=C) ir->func_groups nmr_1d 1D NMR (¹H, ¹³C, DEPT) proton_carbon_env Proton & Carbon Environments nmr_1d->proton_carbon_env nmr_2d 2D NMR (COSY, HSQC, HMBC) connectivity H-H & C-H Connectivity (¹J, ²J, ³J) nmr_2d->connectivity structure Final Structure of This compound mol_formula->structure func_groups->structure proton_carbon_env->structure connectivity->structure

Caption: Logical flow for the structure elucidation of this compound.

Biological Activity and Future Directions

Direct scientific literature on the biological activity of this compound is not currently available. However, sesquiterpenoid lactones from the Coriaria genus are known for their neurotoxic properties, often acting as non-competitive antagonists of GABA receptors. Based on the activities of the parent compound, corianin, and other acetylated sesquiterpene lactones, this compound is hypothesized to possess several biological activities.

Hypothesized Activities:

  • Anticancer Activity: Many sesquiterpenoid lactones exhibit cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Activity: Inhibition of the NF-κB signaling pathway is a known effect of many sesquiterpenoid lactones, leading to reduced production of pro-inflammatory cytokines.

  • Neuroprotective/Neurotoxic Effects: While related compounds are neurotoxic, some sesquiterpenoid lactones have shown neuroprotective properties, warranting further investigation for this compound.

Hypothetical Signaling Pathway

The potential anticancer effect of this compound could involve the modulation of key signaling pathways that regulate cell survival and apoptosis.

G compound This compound nfkb NF-κB Pathway compound->nfkb Inhibition pi3k_akt PI3K/Akt Pathway compound->pi3k_akt Inhibition mapk MAPK Pathway compound->mapk Modulation pro_inflammatory Pro-inflammatory Cytokines nfkb->pro_inflammatory cell_survival Cell Survival & Proliferation pi3k_akt->cell_survival mapk->cell_survival apoptosis Apoptosis mapk->apoptosis

References

Unveiling the Enigmatic Mechanism: A Technical Guide to 13-O-Acetylcorianin's Action on GABA-A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid type A (GABA-A) receptors are the principal mediators of fast inhibitory neurotransmission in the central nervous system, making them a critical target for a vast array of therapeutic agents.[1][2] This technical guide delves into the proposed mechanism of action of 13-O-Acetylcorianin, a sesquiterpene lactone, on GABA-A receptors. In the absence of direct empirical data for this compound, this document synthesizes information from structurally related compounds, particularly the well-characterized non-competitive antagonist picrotoxin (B1677862), to infer its pharmacological profile.[3][4] We provide a comprehensive overview of the presumed molecular interactions, detailed experimental protocols for future validation, and a framework for understanding its potential as a modulator of GABAergic signaling.

Introduction to GABA-A Receptors

GABA-A receptors are pentameric ligand-gated ion channels that, upon binding to their endogenous ligand GABA, open an integral chloride ion channel.[1] The resulting influx of chloride ions hyperpolarizes the neuron, reducing its excitability and leading to neuronal inhibition. This fundamental process is allosterically modulated by numerous compounds, including benzodiazepines, barbiturates, and neurosteroids, which bind to distinct sites on the receptor complex.

A crucial modulatory site is the picrotoxin binding site, located within the transmembrane pore of the receptor. Ligands that bind here are typically non-competitive antagonists, meaning they do not compete with GABA for its binding site but rather physically obstruct the ion channel or stabilize a non-conducting state of the receptor.

Proposed Mechanism of Action of this compound

While direct experimental evidence for this compound is currently unavailable, its classification as a sesquiterpene lactone, a class of compounds known to interact with GABA-A receptors, provides a strong basis for a proposed mechanism of action. Structurally similar compounds, most notably picrotoxin, act as potent non-competitive antagonists of the GABA-A receptor.

It is therefore hypothesized that This compound acts as a non-competitive antagonist of the GABA-A receptor, binding to a site within or near the ion channel pore, likely the picrotoxin site. This binding event is thought to allosterically modulate the receptor, either by physically occluding the channel or by inducing a conformational change that prevents ion translocation, thereby inhibiting GABA-mediated chloride influx. This action would lead to a reduction in the inhibitory tone of the nervous system, potentially resulting in convulsant activity, a known effect of many non-competitive GABA-A receptor antagonists.

Signaling Pathway

The following diagram illustrates the proposed inhibitory action of this compound on the GABA-A receptor signaling pathway.

GABA_A_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Closed) GABA_A_Receptor_Open GABA-A Receptor (Open) GABA_A_Receptor->GABA_A_Receptor_Open GABA Binding Cl_ion Cl- GABA_A_Receptor_Open->Cl_ion Chloride Influx Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_ion->Hyperpolarization Leads to Acetylcorianin This compound Acetylcorianin->GABA_A_Receptor_Open Blocks Channel

Figure 1: Proposed mechanism of this compound as a non-competitive antagonist of the GABA-A receptor.

Quantitative Data on Non-Competitive GABA-A Receptor Antagonists

As of the latest literature review, no specific quantitative data (e.g., IC50, Ki) for this compound or its parent compound, corianin, on GABA-A receptors has been published. To provide a reference for the expected potency of compounds acting at this site, the following table summarizes data for the prototypical non-competitive antagonist, picrotoxin.

CompoundReceptor SubtypeAssay TypeParameterValueReference
Picrotoxinα1β2γ2ElectrophysiologyIC50~30 µM
PicrotoxinNativeRadioligand Binding ([3H]dihydropicrotoxinin)KdVaries by brain region

Note: This table serves as an example. Future studies on this compound would aim to populate a similar table with its specific data.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be required to elucidate and confirm the mechanism of action of this compound on GABA-A receptors.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through the GABA-A receptor channel in response to GABA and the modulatory effects of this compound.

Objective: To determine if this compound inhibits GABA-induced currents and to characterize the nature of this inhibition (competitive vs. non-competitive).

Experimental Workflow:

Patch_Clamp_Workflow A Cell Culture (e.g., HEK293 cells expressing GABA-A receptor subunits or primary neurons) B Whole-Cell Patch-Clamp Configuration A->B C Application of GABA (to elicit a baseline current) B->C D Co-application of GABA and This compound (various concentrations) C->D E Data Acquisition (Measurement of chloride current) D->E F Data Analysis (Concentration-response curves, determination of IC50) E->F

Figure 2: Experimental workflow for patch-clamp electrophysiology.

Methodology:

  • Cell Preparation:

    • HEK293 cells stably or transiently expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2) are cultured on glass coverslips.

    • Alternatively, primary neurons can be cultured.

  • Recording Setup:

    • Coverslips are transferred to a recording chamber on an inverted microscope and perfused with an extracellular solution.

    • The intracellular solution, containing a high chloride concentration, is loaded into a glass micropipette.

  • Whole-Cell Configuration:

    • A high-resistance seal ("giga-seal") is formed between the micropipette and the cell membrane.

    • The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of total ion channel currents.

  • Drug Application:

    • A baseline GABA-evoked current is established by applying a known concentration of GABA (typically the EC50).

    • Increasing concentrations of this compound are co-applied with GABA to determine its inhibitory effect.

    • To assess the mechanism, a GABA concentration-response curve is generated in the absence and presence of a fixed concentration of this compound. A rightward shift in the EC50 with no change in the maximal response suggests competitive antagonism, while a decrease in the maximal response is indicative of non-competitive antagonism.

  • Data Analysis:

    • The peak amplitude of the GABA-induced current is measured.

    • Concentration-response curves are plotted, and the IC50 (the concentration of inhibitor required to reduce the GABA response by 50%) is calculated.

Radioligand Binding Assay

This assay is used to determine if this compound binds to the picrotoxin site on the GABA-A receptor.

Objective: To determine if this compound competes with a known radiolabeled ligand for the picrotoxin binding site.

Experimental Workflow:

Binding_Assay_Workflow A Preparation of Brain Membranes (e.g., from rat cortex) B Incubation of Membranes with Radioligand (e.g., [3H]TBOB or [35S]TBPS) and varying concentrations of this compound A->B C Separation of Bound and Free Radioligand (via rapid filtration) B->C D Quantification of Bound Radioactivity (using liquid scintillation counting) C->D E Data Analysis (Competition binding curves, determination of Ki) D->E

Figure 3: Experimental workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Brain tissue (e.g., rat cerebral cortex) is homogenized in a buffered solution.

    • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended.

  • Binding Reaction:

    • Aliquots of the membrane suspension are incubated with a fixed concentration of a radioligand that specifically binds to the picrotoxin site (e.g., [3H]TBOB or [35S]TBPS).

    • Increasing concentrations of unlabeled this compound are included in the incubation to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a saturating concentration of an unlabeled ligand for the picrotoxin site (e.g., picrotoxin).

  • Filtration and Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The amount of specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding.

    • A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.

    • The IC50 (the concentration of this compound that displaces 50% of the specific radioligand binding) is determined from the curve.

    • The Ki (inhibitory constant), which represents the affinity of this compound for the picrotoxin site, is calculated from the IC50 using the Cheng-Prusoff equation.

Logical Framework for Mechanism of Action

The proposed mechanism of action for this compound is based on a logical progression of evidence from related compounds.

Logical_Framework A This compound is a sesquiterpene lactone B Other sesquiterpene lactones (e.g., picrotoxin) are non-competitive antagonists of GABA-A receptors A->B Structural class similarity D Hypothesis: This compound acts as a non-competitive antagonist at the picrotoxin site A->D C Picrotoxin binds within the GABA-A receptor ion channel B->C Established mechanism C->D E Prediction 1: It will inhibit GABA-induced currents in a non-competitive manner (electrophysiology) D->E F Prediction 2: It will displace radioligands specific for the picrotoxin site (binding assays) D->F

Figure 4: Logical framework for the proposed mechanism of action.

Conclusion and Future Directions

The structural classification of this compound as a sesquiterpene lactone strongly suggests a mechanism of action as a non-competitive antagonist of the GABA-A receptor, likely through interaction with the picrotoxin binding site. This would position it as a potential modulator of inhibitory neurotransmission, with implications for conditions characterized by GABAergic dysregulation.

However, it is crucial to emphasize that this proposed mechanism is inferential and awaits empirical validation. The experimental protocols detailed in this guide provide a clear roadmap for future research to definitively characterize the pharmacological profile of this compound. Such studies are essential to unlock its potential in neuroscience research and drug development. Key future steps should include:

  • Performing patch-clamp electrophysiology and radioligand binding assays as described to confirm the mechanism and determine the potency and affinity of this compound.

  • Investigating the subunit selectivity of this compound to understand its potential for targeted therapeutic effects.

  • Conducting in vivo studies to assess its physiological and behavioral effects, including potential proconvulsant or other neurological activities.

The elucidation of the precise mechanism of action of this compound will not only contribute to our understanding of GABA-A receptor modulation but may also pave the way for the development of novel therapeutic agents targeting this critical receptor system.

References

13-O-Acetylcorianin: A Technical Guide on Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct scientific literature on the biological activity of 13-O-Acetylcorianin is not extensively available. This technical guide synthesizes the existing data on its synonym, 13-acetoxyrolandrolide , and provides inferred potential activities based on its parent compound, corianin, and the broader class of sesquiterpene lactones. The proposed experimental protocols and some signaling pathways are based on established methodologies for this class of compounds and are intended to guide future research.

Introduction

This compound is an acetylated sesquiterpene lactone, a class of natural products renowned for their diverse and potent biological activities.[1] Acetylation can significantly modify the pharmacokinetic and pharmacodynamic properties of natural compounds, often leading to enhanced bioavailability and therapeutic efficacy.[1] Also known in scientific literature as 13-acetoxyrolandrolide, this compound has been isolated from plants of the Asteraceae family, such as Rolandra fruticosa.[2]

Emerging research, primarily under its synonym, points towards significant potential in oncology and inflammatory disease research. This guide provides a comprehensive overview of its known and hypothesized biological activities, the signaling pathways it modulates, and detailed experimental protocols for its investigation.

Potential Biological Activities

Based on the known effects of 13-acetoxyrolandrolide and related sesquiterpene lactones, this compound is suggested to possess significant anticancer and anti-inflammatory properties.[1][2]

Anticancer Activity

The primary mechanism of anticancer action for this compound (13-acetoxyrolandrolide) is the induction of apoptosis through the mitochondrial intrinsic pathway.[2] This is achieved by targeting and inhibiting key pro-survival signaling molecules.

Key findings indicate that the compound:

  • Exhibits potent cytotoxic effects against human colon cancer (HT-29) cells.[1]

  • Inhibits the transcription factor Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammation, immunity, and cell survival that is often dysregulated in cancer.[2]

  • Inhibits oncogenic Kirsten rat sarcoma viral oncogene homolog (K-Ras), a frequently mutated proto-oncogene in human cancers.[2]

  • Disrupts the mitochondrial transmembrane potential (ΔΨm), leading to the release of pro-apoptotic factors.[2]

  • Reduces levels of NAD(P)H, indicating a negative effect on mitochondrial oxidative phosphorylation.[1]

  • Increases the expression and activity of the pro-apoptotic protein caspase-3, a key executioner of apoptosis.[2]

  • Induces cell cycle arrest at the G1 phase in cancer cells, further contributing to its antiproliferative effects.[1]

Anti-inflammatory Activity

Many sesquiterpene lactones are known to exert powerful anti-inflammatory effects, primarily by inhibiting the NF-κB signaling pathway.[1] This pathway is a central regulator of the inflammatory response, and its inhibition leads to a decreased production of pro-inflammatory mediators such as cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] While direct extensive studies on this compound are pending, its demonstrated ability to potently inhibit NF-κB strongly suggests it possesses anti-inflammatory activity.[1][2]

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of this compound (reported as 13-acetoxyrolandrolide).

ParameterCell Line/SystemValueReference
Cytotoxicity (ED₅₀) HT-29 Human Colon Cancer0.16 µM[1]
NF-κB Inhibition (IC₅₀) In vitro assay7.1 µM[1]
K-Ras Inhibition (IC₅₀) In vitro assay7.7 µM[2]
NAD(P)H Depletion HT-29 Human Colon CancerEffective at 0.8 µM[1]
Caspase-3/7 Induction HT-29 Human Colon CancerConcentration-dependent[2]

Signaling Pathways

The biological effects of this compound are mediated through the modulation of key cellular signaling pathways.

Anticancer Signaling Pathway: Apoptosis Induction

This compound (13-acetoxyrolandrolide) induces apoptosis by inhibiting pro-survival pathways (K-Ras, NF-κB) and activating the mitochondrial intrinsic pathway. This leads to mitochondrial dysfunction, reduced energy production, and activation of executioner caspases.[1][2]

G cluster_0 This compound Action cluster_1 Upstream Signaling cluster_2 Mitochondrial Events cluster_3 Apoptotic Cascade Compound This compound KRas Oncogenic K-Ras Compound->KRas Inhibits (IC₅₀=7.7µM) NFkB NF-κB (p65) Compound->NFkB Inhibits (IC₅₀=7.1µM) Mito Mitochondrial Transmembrane Potential (ΔΨm) Loss Compound->Mito IKKb IKKβ KRas->IKKb Activates IKKb->NFkB Activates NFkB->Mito Maintains NADH NAD(P)H Depletion Mito->NADH Casp3 Caspase-3 Activation Mito->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed anticancer signaling pathway of this compound.
Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are likely mediated by the inhibition of the canonical NF-κB signaling cascade. By preventing the activation of NF-κB, the compound would block the transcription of numerous pro-inflammatory genes.[1]

G cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65p50 p65/p50 (NF-κB) IkBa_p p-IκBα p65p50_nuc p65/p50 Compound This compound Degradation Proteasomal Degradation DNA κB DNA sites Transcription Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines)

Proposed anti-inflammatory signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]

    • Compound Treatment: Prepare serial dilutions of this compound in the complete medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank.[2]

    • Incubation: Incubate the plate for 48 to 72 hours.[2]

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

K-Ras Inhibition Assay

This assay determines the inhibitory effect of the compound on K-Ras activity.

  • Procedure:

    • Cell Seeding: Seed HT-29 cells (5×10⁴ cells/mL) in a 96-well plate and allow them to attach overnight.[3]

    • Compound Treatment: Treat cells with this compound and incubate for 3 hours at 37°C.[3]

    • Stimulation: Remove the media, wash cells three times with PBS, and treat with EGF solution (5 ng/mL) for 2 minutes to stimulate Ras activity.[3]

    • Lysis: Lyse the cells and add a protease inhibitor.[3]

    • Quantification: Determine K-Ras activity using a commercially available K-Ras activation assay kit (e.g., ELISA-based) according to the manufacturer's instructions. Protein concentration in each sample is determined by a Bradford assay for normalization.[3]

Caspase-3/7 Activity Assay (Luminometric)

This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.

  • Principle: The assay utilizes a proluminescent caspase-3/7 substrate. Cleavage of the substrate by active caspase-3/7 releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

  • Procedure:

    • Cell Treatment: Seed and treat cells with this compound in a 96-well white-walled plate as described for the viability assay.

    • Reagent Preparation: Reconstitute a commercial Caspase-Glo® 3/7 Reagent according to the manufacturer’s instructions.[2]

    • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[2]

    • Incubation: Mix on a plate shaker (300-500 rpm) for 30 seconds and incubate at room temperature for 1 to 3 hours.[2]

    • Luminescence Measurement: Measure the luminescence of each well using a luminometer.[2]

Mitochondrial Transmembrane Potential (ΔΨm) Assay

This assay detects the disruption of the mitochondrial membrane potential, a hallmark of early apoptosis.

  • Procedure:

    • Cell Treatment: Seed cells on 10 cm plates, allow attachment, and then treat with this compound for 24 hours.[1]

    • Staining: Harvest the cells and stain with a cationic, lipophilic dye (e.g., JC-1 or TMRE) according to the manufacturer's protocol (e.g., Cayman Chemical Company kit). In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers that fluoresce green.

    • Analysis: Analyze the cell population by flow cytometry to quantify the shift from red to green fluorescence, indicating mitochondrial depolarization.

Proposed Research Workflow

To further elucidate the biological activities of this compound, a systematic evaluation is required. The following workflow provides a logical progression for future research.

G cluster_0 Phase 1: Screening & Initial Characterization cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Target Identification & Validation A Compound Sourcing (Isolation/Synthesis) B Cytotoxicity Screening (MTT/SRB Assay) vs. Cancer Cell Panel A->B C Select Lead Cancer Type(s) B->C D Apoptosis Assays (Annexin V, Caspase Activity, ΔΨm, Western Blot) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Anti-inflammatory Assays (NO, Cytokine Measurement) C->F G Pathway Analysis (NF-κB Reporter Assay, Kinase Profiling) D->G F->G H Direct Target Binding (SPR, CETSA) G->H I In vivo Model Validation (Xenograft, Inflammation Model) H->I

General experimental workflow for natural product evaluation.

Conclusion

This compound, also known as 13-acetoxyrolandrolide, is a sesquiterpene lactone with demonstrated potent cytotoxic and pro-apoptotic activity in colon cancer cells. Its mechanism involves the dual inhibition of NF-κB and oncogenic K-Ras, leading to the activation of the mitochondrial apoptotic pathway. While its anti-inflammatory potential is strongly suggested by its mechanism, this requires further direct investigation. The significant gap in the scientific literature underscores the need for systematic evaluation of this compound. The data and protocols presented in this guide serve as a foundational resource for researchers to unlock the full therapeutic potential of this compound.

References

In Silico Prediction of 13-O-Acetylcorianin Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct scientific literature on the biological activity of 13-O-Acetylcorianin is not currently available.[1][2] This document, therefore, provides a technical guide based on the inferred potential activities from its parent compound, corianin (B1206458), and the broader class of acetylated sesquiterpene lactones. The proposed experimental protocols and signaling pathways are predictive and intended to guide future research.

Introduction

This compound is a naturally occurring picrotoxane sesquiterpenoid found in plants of the Coriaria genus.[3] As an acetylated derivative of corianin, its molecular structure suggests the potential for diverse biological activities. Sesquiterpene lactones are a well-established class of natural products known for their potent and varied pharmacological effects, including anticancer, anti-inflammatory, and neurotoxic properties.[1] Acetylation can significantly alter the pharmacokinetic and pharmacodynamic properties of natural products, often enhancing their bioavailability and therapeutic efficacy.

The identification of molecular targets is a critical first step in the drug discovery pipeline.[4] In silico or computational approaches offer a time and cost-effective means to predict potential drug-target interactions, thereby streamlining the research and development process.[5][6] These methods leverage the principles of chemical similarity, molecular interactions, and systems biology to generate hypotheses about a compound's mechanism of action.[7] This guide outlines a hypothetical framework for the in silico prediction of targets for this compound, details the methodologies for these computational experiments, and proposes potential signaling pathways for further investigation.

Inferred Biological Activities and Potential Targets

Based on the known biological activities of corianin and other sesquiterpene lactones, this compound is hypothesized to possess the following activities and interact with the associated targets:

  • Neurotoxicity via GABA-A Receptor Antagonism: The primary and most well-documented effect of related picrotoxane sesquiterpenoids is non-competitive antagonism of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor.[3] GABA is the main inhibitory neurotransmitter in the central nervous system, and its receptors are ligand-gated chloride ion channels.[3] Blockade of these receptors leads to reduced neuronal inhibition, hyperexcitability, and convulsions.

  • Anti-inflammatory Activity via NF-κB Pathway Inhibition: Many sesquiterpene lactones exhibit potent anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is a key regulator of inflammatory responses, and its inhibition decreases the production of pro-inflammatory cytokines and mediators.[1]

  • Anticancer Activity: Sesquiterpene lactones are widely recognized for their cytotoxic effects against various cancer cell lines.[1] The α-methylene-γ-lactone group present in many of these compounds is a crucial structural feature for this activity, acting as a Michael acceptor to alkylate biological macromolecules, including key enzymes and transcription factors involved in cell proliferation and survival.[1]

In Silico Target Prediction Methodologies

A variety of computational methods can be employed to predict the biological targets of a small molecule like this compound. These can be broadly categorized as ligand-based, structure-based, and systems-based approaches.

1. Ligand-Based Methods: These approaches rely on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological activities.[7][8]

  • Chemical Similarity Searching: This involves screening databases of compounds with known biological activities to identify molecules that are structurally similar to this compound. The targets of these similar compounds are then considered potential targets for this compound.

  • Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. A pharmacophore model can be generated from this compound and used to screen libraries of known targets.

2. Structure-Based Methods: These methods require the three-dimensional (3D) structure of the target protein.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[8] It involves placing the ligand in the binding site of the protein and calculating a score that represents the binding affinity.

  • Reverse (or Inverse) Docking: In contrast to traditional docking, reverse docking screens a single ligand against a library of 3D protein structures to identify potential targets.[9] This is a powerful tool for identifying both on- and off-targets of a compound.

3. Systems-Based Methods: These approaches consider the broader biological context of drug-target interactions.

  • Network Pharmacology: This method constructs and analyzes networks of drug-target-disease interactions to identify key proteins and pathways that are modulated by a compound.[6] Tools like the STRING database and Cytoscape are often used for this purpose.[6]

Hypothetical In Silico Workflow for this compound Target Prediction

The following workflow outlines a comprehensive in silico strategy to predict and prioritize the targets of this compound.

G cluster_0 Data Acquisition & Preparation cluster_1 In Silico Screening cluster_2 Hit Prioritization & Analysis cluster_3 Pathway & Network Analysis cluster_4 Experimental Validation A Obtain 3D Structure of This compound B Prepare Ligand for Docking (Energy Minimization, Charge Assignment) A->B D Reverse Docking of Ligand against Target Database B->D E Ligand-Based Similarity Search (e.g., ChEMBL, PubChem) B->E C Compile Protein Target Database (e.g., PDB, UniProt) C->D F Rank Targets based on Docking Score & Binding Energy D->F G Identify Targets of Structurally Similar Compounds E->G H Consolidate & Cross-reference Potential Targets F->H G->H I Perform Pathway Enrichment Analysis (e.g., KEGG, Reactome) H->I J Construct Protein-Protein Interaction (PPI) Network I->J K In Vitro Binding Assays (e.g., SPR, ITC) J->K L Cell-Based Functional Assays (e.g., Cytotoxicity, Reporter Assays) J->L

Caption: A generalized workflow for the in silico prediction and experimental validation of drug targets.

Data Presentation: Illustrative Quantitative Data

The following tables are examples of how quantitative data from a hypothetical in silico study of this compound could be presented. This is not real data.

Table 1: Illustrative Reverse Docking Results for this compound

Target ProteinPDB IDDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)Biological Pathway
GABA-A Receptor α16HUP-9.850Neurotransmission
IKKβ4KIK-8.5250NF-κB Signaling
STAT36NJS-8.2400JAK-STAT Signaling
Bcl-24LVT-7.9700Apoptosis
Tubulin1JFF-7.51200Cell Cycle

Table 2: Illustrative In Vitro Validation Data

Target ProteinAssay TypeIC50 / Kd (µM)
GABA-A ReceptorRadioligand Binding0.5
IKKβKinase Activity Assay2.1
STAT3Surface Plasmon Resonance5.8

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Reverse Docking

Objective: To identify potential protein targets of this compound by screening it against a database of 3D protein structures.

Methodology:

  • Ligand Preparation:

    • The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) or generated using modeling software.

    • The ligand is prepared for docking by adding hydrogen atoms, assigning partial charges (e.g., Gasteiger charges), and minimizing its energy using a force field (e.g., MMFF94).

  • Target Database Preparation:

    • A library of protein structures is compiled from a database like the Protein Data Bank (PDB). This library can be customized to include proteins relevant to specific diseases or pathways.

    • Each protein structure is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and defining the binding site or pocket for docking.

  • Docking Simulation:

    • A reverse docking software (e.g., AutoDock Vina, iDTP) is used to dock the prepared ligand into the binding site of each protein in the database.

    • The docking algorithm explores various conformations of the ligand within the binding site and calculates a binding score for each conformation.

  • Analysis and Ranking:

    • The results are ranked based on the predicted binding scores or binding energies.

    • The top-ranking protein-ligand complexes are visually inspected to assess the plausibility of the binding mode and interactions (e.g., hydrogen bonds, hydrophobic interactions).

Protocol 2: MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Methodology:

  • Cell Culture:

    • Cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment:

    • This compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations.

    • The old medium is removed from the cells, and they are treated with the various concentrations of the compound. A vehicle control (DMSO) is also included.

  • Incubation:

    • The plates are incubated for 24, 48, or 72 hours.

  • MTT Assay:

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

    • The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition:

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Visualization of Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways modulated by this compound.

G cluster_0 GABA-A Receptor Antagonism GABA GABA Receptor GABA-A Receptor (Chloride Channel) GABA->Receptor Binds Block Channel Block Receptor->Block Compound This compound Compound->Receptor Antagonizes Compound->Block Effect Reduced Cl- Influx -> Neuronal Hyperexcitability Block->Effect G cluster_1 NF-κB Signaling Inhibition Stimuli Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Sequesters IkB_p P-IκB IkB->IkB_p NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasome IkB_p->Proteasome Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes Compound This compound Compound->IKK Inhibits

References

13-O-Acetylcorianin biosynthetic pathway in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the 13-O-Acetylcorianin Biosynthetic Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

This compound is a complex sesquiterpene lactone of the corianin (B1206458) type, isolated from plants of the Coriaria genus, such as Coriaria intermedia and Coriaria microphylla.[1][2][3] Sesquiterpene lactones (STLs) are a large class of C15 terpenoids known for their diverse and potent biological activities.[4] While related compounds from Coriaria are recognized for their neurotoxic properties, acting as non-competitive antagonists of GABA-A receptors, specific peer-reviewed literature detailing the complete biosynthetic pathway of this compound is not currently available.[1] This technical guide synthesizes the current understanding of general sesquiterpenoid biosynthesis to propose a putative pathway for this compound. It includes generalized experimental protocols for the isolation and analysis of similar compounds and outlines the hypothesized mechanism of action based on structurally related molecules. This document serves as a foundational resource to stimulate and guide future research into this specific natural product.

Chemical and Physical Properties

Quantitative data for this compound is limited to its basic chemical properties. No detailed enzyme kinetics or pathway intermediates have been experimentally quantified in the available literature.

Data TypeValueSource
Molecular Formula C₁₇H₂₀O₇
Molecular Weight 336.34 g/mol
IUPAC Name (1S,4S,5R,8R,9S,12S)-1,5,9-trimethyl-11-methylidene-3,7,10,13-tetraoxapentacyclo[6.5.0.0¹,⁵.0.⁴,¹².0⁹,¹²]tridecane-2,6-dione
CAS Number 108887-44-1

General Biosynthesis of Sesquiterpenoid Precursors

The biosynthesis of all sesquiterpenoids, including this compound, begins with the universal C5 isoprene (B109036) precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). Plants synthesize these precursors via two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.

Three C5 units (two IPP and one DMAPP) are sequentially condensed by farnesyl pyrophosphate synthase (FPPS) to form the C15 precursor, farnesyl pyrophosphate (FPP). FPP is the direct substrate for the vast array of sesquiterpene synthases that generate the diverse carbon skeletons of this compound class.

G General Biosynthesis of Farnesyl Pyrophosphate (FPP) cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_MEP MEP Pathway (Plastids) AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA IPP_MVA IPP MVA->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA FPP_Synthase Farnesyl Pyrophosphate Synthase (FPPS) IPP_MVA->FPP_Synthase DMAPP_MVA->FPP_Synthase Pyruvate_G3P Pyruvate + G3P MEP 2-C-methyl-D-erythritol 4-phosphate Pyruvate_G3P->MEP IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP IPP_MEP->FPP_Synthase DMAPP_MEP->FPP_Synthase FPP Farnesyl Pyrophosphate (FPP) FPP_Synthase->FPP

Fig 1. Upstream pathways for sesquiterpenoid precursor synthesis.

Hypothesized Biosynthetic Pathway of this compound

The specific enzymes responsible for converting FPP into this compound have not been characterized. The following pathway is putative, based on known enzymatic reactions in the biosynthesis of other complex sesquiterpenoid lactones in plants.

  • Cyclization: The linear FPP precursor is first cyclized by a specific sesquiterpene synthase (STS) . This enzyme catalyzes the formation of a reactive carbocation intermediate, which then undergoes a series of rearrangements and ring closures to form a specific, multi-cyclic sesquiterpene hydrocarbon skeleton that serves as the backbone for corianin.

  • Oxidative Modifications: The hydrocarbon scaffold is then subjected to a series of stereo- and regio-specific oxidations, primarily catalyzed by Cytochrome P450 monooxygenases (P450s) . These enzymes install multiple hydroxyl (-OH) groups at various positions on the core structure.

  • Lactone Formation: One of the hydroxyl groups, along with a nearby carboxyl group (also formed via P450-mediated oxidation of a methyl group), is used to form the characteristic lactone ring, a reaction that may be catalyzed by a P450 or a dehydrogenase.

  • Acetylation: The final step is the acetylation of the hydroxyl group at the C-13 position. This reaction is catalyzed by an acetyl-CoA-dependent acetyltransferase , which transfers an acetyl group from acetyl-CoA to the substrate, yielding this compound.

G Hypothesized Biosynthetic Pathway of this compound FPP Farnesyl Pyrophosphate (FPP) STS Sesquiterpene Synthase (STS) FPP->STS Cyclization Cyclic_Intermediate Putative Corianin Backbone P450s Cytochrome P450s (Multiple Steps) Cyclic_Intermediate->P450s Hydroxylation Hydroxylated_Intermediate Polyhydroxylated Intermediate Lactone_Synthase Lactone Formation (e.g., P450/Dehydrogenase) Hydroxylated_Intermediate->Lactone_Synthase Corianin Corianin (Deacetylated Precursor) AT Acetyltransferase Corianin->AT Acetylation Final_Product This compound STS->Cyclic_Intermediate P450s->Hydroxylated_Intermediate Lactone_Synthase->Corianin AT->Final_Product AcetylCoA Acetyl-CoA AcetylCoA->AT

Fig 2. A putative biosynthetic pathway from FPP to this compound.

Experimental Protocols: Isolation and Analysis

Detailed protocols for the specific isolation of this compound are not published. The following is a generalized workflow for the extraction and purification of sesquiterpenoid lactones from plant material, adapted from common phytochemical procedures.

General Isolation Workflow

G Start 1. Plant Material Collection & Preparation (e.g., leaves of Coriaria microphylla) - Drying and powdering Extraction 2. Solvent Extraction - Maceration with Methanol (B129727) (MeOH) - Filtration and concentration (rotary evaporator) Start->Extraction Partitioning 3. Liquid-Liquid Partitioning - Suspend crude extract in water - Partition against Ethyl Acetate (B1210297) (EtOAc) Extraction->Partitioning Chromatography 4. Column Chromatography - Silica (B1680970) gel column - Elution with solvent gradient (e.g., Hexane (B92381):EtOAc) Partitioning->Chromatography EtOAc Fraction Purification 5. Final Purification - Preparative HPLC or TLC - Crystallization Chromatography->Purification Bioactive Fractions Analysis 6. Structure Elucidation & Purity Check - MS, 1H-NMR, 13C-NMR - Analytical HPLC Purification->Analysis

Fig 3. Generalized workflow for isolation of sesquiterpenoid lactones.
Protocol 1: Extraction and Partitioning

This protocol aims to create a crude extract enriched with medium-polarity compounds like sesquiterpenoid lactones.

  • Materials: Dried and powdered plant material (e.g., leaves of Coriaria), Methanol (MeOH), Ethyl Acetate (EtOAc), distilled water, rotary evaporator, separatory funnel.

  • Procedure:

    • Macerate the powdered plant material (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 48-72 hours. Repeat the extraction two more times to ensure complete extraction.

    • Combine the methanol extracts, filter to remove solid plant material, and concentrate under reduced pressure using a rotary evaporator to yield the crude methanol extract.

    • Suspend the crude extract in distilled water (e.g., 1 L) and transfer to a large separatory funnel.

    • Partition the aqueous suspension with an equal volume of ethyl acetate (1 L x 3). The sesquiterpenoid lactones will preferentially move into the organic EtOAc phase.

    • Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the EtOAc-soluble fraction, which is now enriched for further chromatographic separation.

Protocol 2: Chromatographic Purification

This protocol uses column chromatography followed by HPLC to isolate the pure compound.

  • Materials: EtOAc fraction from Protocol 1, Silica gel (for column chromatography), solvents (e.g., hexane, ethyl acetate), Thin Layer Chromatography (TLC) plates, HPLC system (preparative or semi-preparative) with a suitable column (e.g., C18).

  • Procedure:

    • Silica Gel Column Chromatography:

      • Adsorb the EtOAc fraction onto a small amount of silica gel and apply it to the top of a prepared silica gel column.

      • Elute the column with a step-wise gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

      • Collect fractions and monitor their composition using TLC, visualizing with a suitable stain (e.g., vanillin-sulfuric acid) and gentle heating.

      • Pool fractions containing the compound of interest based on their TLC profiles.

    • High-Performance Liquid Chromatography (HPLC):

      • Dissolve the pooled, semi-pure fractions in a suitable solvent (e.g., methanol).

      • Inject the sample into an HPLC system. A typical method for sesquiterpenoid lactones would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile.

      • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

      • Analyze the purity of the collected fraction using analytical HPLC.

Biological Activity and Hypothesized Signaling Pathway

Comprehensive biological data for this compound is not extensively documented. However, structurally related picrotoxane sesquiterpenoids from the Coriaria genus are known neurotoxins that act as non-competitive antagonists of the GABA-A receptor. This receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. By blocking the receptor's chloride ion channel, these compounds prevent the hyperpolarizing effect of GABA, leading to neuronal hyperexcitability and convulsions. It is hypothesized that this compound shares this mechanism of action.

G Hypothesized Antagonistic Action on the GABA-A Receptor cluster_membrane Postsynaptic Membrane GABA_Receptor GABA-A Receptor (Ligand-gated Cl- channel) Chloride_in Cl- Influx GABA_Receptor->Chloride_in Channel Opens No_Hyperpolarization No Hyperpolarization (Neuronal Hyperexcitability) GABA_Receptor->No_Hyperpolarization Channel Blocked GABA GABA (Neurotransmitter) GABA->GABA_Receptor Binds to orthosteric site Compound This compound (Antagonist) Compound->GABA_Receptor Binds to allosteric site, blocking channel function Hyperpolarization Hyperpolarization (Inhibition of Neuron) Chloride_out Cl-

Fig 4. Hypothesized mechanism of this compound at the GABA-A receptor.

Conclusion and Future Directions

This compound is a structurally defined sesquiterpenoid lactone with potential biological activities that warrant significant further investigation. The current body of knowledge is limited, presenting a clear opportunity for novel research in natural product chemistry, biosynthesis, and pharmacology. Future studies should focus on:

  • Elucidation of the Biosynthetic Pathway: Identification and characterization of the specific sesquiterpene synthase, P450s, and acetyltransferase involved in the pathway through transcriptomics, proteomics, and in-vitro enzyme assays.

  • Quantitative Biological Evaluation: Comprehensive screening of this compound for its cytotoxic, anti-inflammatory, and neurotoxic activities to establish a quantitative structure-activity relationship compared to related compounds.

  • Total Synthesis: Development of a synthetic route to enable the production of analogs for pharmacological testing and to confirm its absolute stereochemistry.

The elucidation of its complete biosynthetic pathway could enable metabolic engineering approaches in heterologous systems for sustainable production.

References

An In-depth Technical Guide to the Toxicological Profile of 13-O-Acetylcorianin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct scientific literature on the toxicological profile of 13-O-Acetylcorianin is not currently available in peer-reviewed publications. This guide is therefore based on the inferred potential toxicological activities from its parent compound, corianin, its structural similarity to other picrotoxane sesquiterpenes, and the known biological activities of the broader class of sesquiterpene lactones. The information, proposed experimental protocols, and signaling pathways are predictive and intended to guide future research.

Introduction

This compound is a sesquiterpenoid lactone belonging to the picrotoxane family. These compounds are known for their neuroactive properties. Due to its structural characteristics, this compound is hypothesized to possess significant biological activities, including potential neurotoxicity, as well as anticancer and anti-inflammatory effects. This document provides a comprehensive overview of its inferred toxicological profile, methodologies for its assessment, and potential mechanisms of action for an audience of researchers, scientists, and drug development professionals. A significant knowledge gap exists regarding the specific toxicological parameters of this compound, and this guide aims to provide a framework for its future investigation.

Quantitative Toxicological Data

A thorough review of scientific literature and toxicological databases reveals a significant absence of quantitative data for this compound. To date, no studies have been published that determine values such as LD50 (Lethal Dose, 50%), IC50 (Half-maximal inhibitory concentration), NOAEL (No-Observed-Adverse-Effect Level), or LOAEL (Lowest-Observed-Adverse-Effect Level). The following table highlights this data deficit, which underscores the need for empirical studies to characterize the toxicological profile of this compound.

Parameter Test System Route of Administration Value Reference
Acute Toxicity (LD50) Data Not AvailableData Not AvailableData Not AvailableData Not Available
Cytotoxicity (IC50) Data Not AvailableData Not AvailableData Not AvailableData Not Available
No-Observed-Adverse-Effect Level (NOAEL) Data Not AvailableData Not AvailableData Not AvailableData Not Available
Lowest-Observed-Adverse-Effect Level (LOAEL) Data Not AvailableData Not AvailableData Not AvailableData Not Available

Inferred Toxicological Profile and Mechanisms of Action

Neurotoxicity: GABAa Receptor Antagonism

Based on its structural similarity to picrotoxinin, a well-characterized neurotoxin, the primary inferred mechanism of toxicity for this compound is the non-competitive antagonism of the γ-aminobutyric acid type A (GABAa) receptor. The GABAa receptor is the main inhibitory neurotransmitter receptor in the central nervous system. Its antagonism leads to a reduction in inhibitory signaling, resulting in neuronal hyperexcitability, which can manifest as convulsions and, in severe cases, death. Picrotoxin (B1677862) is thought to act as an allosteric modulator of the GABAa receptor channel, stabilizing a desensitized state of the receptor.[1][2]

GABAA_Antagonism cluster_neuron Postsynaptic Neuron GABA_R GABAa Receptor Chloride Channel Cl_ion GABA_R->Cl_ion Channel Opens Hyperexcitability Neuronal Hyperexcitability (Convulsions) GABA_R->Hyperexcitability Inhibition Blocked GABA GABA GABA->GABA_R:head Binds Acetylcorianin This compound (Inferred) Acetylcorianin->GABA_R Blocks Channel (Non-competitive Antagonist) Hyperpolarization Neuronal Hyperpolarization (Inhibitory Signal) Cl_ion->Hyperpolarization Influx

Inferred mechanism of neurotoxicity for this compound via GABAa receptor antagonism.

Potential Anticancer Activity: Induction of Apoptosis

Many sesquiterpene lactones are known to possess cytotoxic effects against various cancer cell lines. This activity is often attributed to the presence of an α-methylene-γ-lactone group, which can act as a Michael acceptor and alkylate biological macromolecules, including proteins involved in cell proliferation and survival. The proposed mechanism for anticancer activity involves the induction of apoptosis (programmed cell death). This can be mediated through the modulation of key signaling pathways, such as the inhibition of the pro-survival transcription factor NF-κB and the activation of pro-apoptotic proteins like caspases.[3][4][5]

Anticancer_Pathway cluster_cell Cancer Cell AC This compound (Hypothesized) IKK IKK Complex AC->IKK Inhibits Mitochondrion Mitochondrion AC->Mitochondrion Induces Stress IkB IκB IKK->IkB Phosphorylates (Inhibited) NFkB NF-κB IkB->NFkB Inhibits ProSurvival Pro-survival Gene Transcription NFkB->ProSurvival Promotes Apoptosis Apoptosis ProSurvival->Apoptosis Inhibits Caspases Caspase Activation Mitochondrion->Caspases Activates Caspases->Apoptosis Executes Anti_inflammatory_Pathway cluster_cell Inflammatory Cell (e.g., Macrophage) Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates AC This compound (Hypothesized) AC->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases ProInflammatory Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB->ProInflammatory Activates Inflammation Inflammatory Response ProInflammatory->Inflammation Leads to MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat cells with this compound (various concentrations) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Remove medium, add solubilizing agent (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate cell viability and IC50 read->analyze end End analyze->end LDH_Workflow start Start seed Seed cells and treat as in MTT assay (include max release control) start->seed incubate Incubate for desired period seed->incubate centrifuge Centrifuge plate to pellet cells incubate->centrifuge transfer Transfer supernatant to a new plate centrifuge->transfer add_reagent Add LDH reaction mixture transfer->add_reagent incubate2 Incubate for 30 min at RT (dark) add_reagent->incubate2 add_stop Add stop solution incubate2->add_stop read Measure absorbance at 490 nm add_stop->read analyze Calculate % cytotoxicity read->analyze end End analyze->end

References

Spectroscopic and Structural Elucidation of 13-O-Acetylcorianin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 13-O-Acetylcorianin, a sesquiterpenoid lactone. Due to the limited availability of directly measured experimental spectra in public literature, this guide presents predicted Nuclear Magnetic Resonance (NMR) data based on structurally related compounds.[1][2] Furthermore, it outlines the standard experimental protocols for acquiring such data, intended to support further research and drug development efforts.[1][3]

Spectroscopic Data

The structural elucidation of this compound heavily relies on a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3] While comprehensive, peer-reviewed spectral data for this specific compound is scarce, the following tables summarize predicted ¹H and ¹³C NMR chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
PositionPredicted δH (ppm)MultiplicityJ (Hz)
24.2 - 4.4d~3.0
32.8 - 3.0m
42.0 - 2.2m
54.7 - 4.9d~4.0
63.8 - 4.0d~3.0
74.0 - 4.2m
83.8 - 4.0m
101.5 - 1.7s
124.8 - 5.0d~2.0
141.0 - 1.2s
151.8 - 2.0s
OAc2.1 - 2.2s

Data is predicted based on the analysis of structurally related picrotoxane sesquiterpenes.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
PositionPredicted δC (ppm)
180 - 85
270 - 75
340 - 45
435 - 40
575 - 80
660 - 65
755 - 60
865 - 70
945 - 50
1020 - 25
11140 - 145
12110 - 115
1370 - 75
1415 - 20
1525 - 30
OAc (C=O)170 - 175
OAc (CH₃)20 - 25

Data is predicted based on the analysis of structurally related picrotoxane sesquiterpenes.

Mass Spectrometry (MS) Data

For this compound (C₁₇H₂₀O₇), high-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula. The expected exact mass can be calculated and compared with the measured mass. Tandem MS (MS/MS) experiments would provide valuable structural information through the analysis of fragmentation patterns.

TechniqueExpected ObservationPurpose
HRMSMolecular ion peak corresponding to the exact mass of C₁₇H₂₀O₇Determination of molecular weight and confirmation of molecular formula.
MS/MSFragmentation patternStructural elucidation by identifying characteristic losses of functional groups.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectroscopic analysis of this compound.

Isolation and Purification

A standard protocol for isolating sesquiterpenoid lactones from plant material, such as Coriaria species, involves solvent extraction and chromatographic separation.

  • Extraction : Powdered, dried plant material is macerated with a polar solvent like methanol (B129727) or ethanol. The resulting extract is filtered and concentrated under reduced pressure.

  • Solvent-Solvent Partitioning : The crude extract is partitioned between an aqueous phase and an organic solvent of intermediate polarity, such as ethyl acetate, to separate compounds based on polarity.

  • Chromatographic Purification : The organic fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a solvent gradient (e.g., hexane-ethyl acetate). Fractions are monitored by thin-layer chromatography (TLC). Final purification is typically achieved using preparative HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective : To obtain detailed structural information, including the connectivity and stereochemistry of this compound.

  • Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity.

  • Sample Preparation : 5-10 mg of the purified compound is dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition :

    • ¹H NMR : A one-dimensional proton NMR spectrum is acquired with a spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds.

    • ¹³C NMR : A one-dimensional carbon NMR spectrum is acquired with a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

    • 2D NMR Experiments : A suite of 2D NMR experiments is crucial for complete structural assignment:

      • COSY (Correlation Spectroscopy) : To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence) : To identify direct carbon-proton correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) carbon-proton correlations, which is essential for assigning quaternary carbons.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons, aiding in the elucidation of the molecule's relative stereochemistry.

Mass Spectrometry (MS)

Objective : To determine the molecular weight, confirm the elemental composition, and gain insight into the fragmentation pattern of this compound.

  • Instrumentation : A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source.

  • Sample Preparation : A dilute solution of the purified compound (1-10 µg/mL) is prepared in a suitable solvent like methanol or acetonitrile. The sample can be introduced by direct infusion or via a liquid chromatography (LC) system.

  • Data Acquisition :

    • Full Scan MS : A full scan mass spectrum is acquired to determine the molecular weight.

    • Tandem MS (MS/MS) : The molecular ion is selected as the precursor ion and subjected to collision-induced dissociation (CID) to generate fragment ions.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental and analytical processes for the characterization of this compound.

G cluster_isolation Isolation & Purification plant Plant Material (Coriaria sp.) extraction Solvent Extraction plant->extraction partition Solvent Partitioning extraction->partition cc Column Chromatography partition->cc hplc Preparative HPLC cc->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Generalized workflow for the isolation of this compound.

G cluster_analysis Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry compound Purified Compound nmr_1d 1D NMR (¹H, ¹³C) compound->nmr_1d hrms HRMS compound->hrms nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d elucidation Structure Elucidation nmr_2d->elucidation msms MS/MS hrms->msms msms->elucidation

Caption: Logical flow for the spectroscopic analysis of this compound.

References

A Prospective Technical Guide to the Derivatives and Analogs of 13-O-Acetylcorianin: A Roadmap for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-O-Acetylcorianin is a naturally occurring picrotoxane sesquiterpenoid found in plants of the Coriaria genus.[1] Like other members of its class, its primary known biological activity is the potent, non-competitive antagonism of γ-aminobutyric acid (GABA) type A receptors, leading to significant neurotoxic and insecticidal properties.[1] Despite its well-defined structure and potent bioactivity, a comprehensive review of scientific literature and patent databases reveals a significant knowledge gap: there is a notable absence of published research on the synthesis or biological evaluation of derivatives or analogs of this compound.

This technical guide serves not as a summary of existing derivatives, but as a prospective roadmap for researchers and drug development professionals. It aims to stimulate and guide future research by proposing potential avenues for chemical modification, outlining detailed, albeit generalized, experimental protocols for synthesis and evaluation, and providing a framework for data presentation and visualization. The objective is to provide a foundational document that can accelerate the exploration of the therapeutic potential of novel this compound analogs.

Introduction to this compound

This compound is a member of the picrotoxane sesquiterpenoids, a class of natural products characterized by a highly oxidized and complex polycyclic core.[2][3][4] These compounds have long attracted the attention of chemists and pharmacologists due to their potent biological activities, primarily as modulators of the central nervous system.

  • Chemical Name: [(1R,2S,4R,5R,8S,9R,12S,13R,14R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl] acetate

  • Molecular Formula: C₁₇H₂₀O₇

  • Molecular Weight: 336.3 g/mol

  • Primary Mechanism of Action: Non-competitive antagonist of the GABA-A receptor.

The lack of research into its derivatives represents a missed opportunity. Structural modification of this compound could lead to the discovery of novel chemical probes to study GABA-A receptor function or new therapeutic agents with improved selectivity, reduced toxicity, or entirely new pharmacological profiles, such as neuroprotective or anti-convulsant activities observed in other sesquiterpenoids.

Proposed Strategies for Derivatization

Given the complex structure of this compound, several key functional groups present opportunities for chemical modification. A focused medicinal chemistry campaign could explore the structure-activity relationship (SAR) of this scaffold.

Potential Sites for Modification:

  • C-13 Acetyl Group: This is a prime target for initial derivatization.

    • Hydrolysis: Removal of the acetyl group to yield the parent alcohol, corianin (B1206458), would provide a crucial baseline for understanding the acetyl group's role in activity and permeability.

    • Ester Homologation: Replacement of the acetyl group with longer-chain acyl groups (e.g., propionyl, butyryl) or aromatic acyl groups (e.g., benzoyl) to probe the steric and electronic requirements of the binding pocket.

    • Ether Formation: Conversion of the parent alcohol to various ethers could enhance metabolic stability.

  • Isopropenyl Group: This exocyclic double bond is a versatile handle for chemical reactions.

    • Reduction: Hydrogenation to an isopropyl group would assess the importance of the double bond for biological activity.

    • Oxidation/Cleavage: Ozonolysis or dihydroxylation could introduce new polar functional groups.

    • Addition Reactions: Michael addition or cycloaddition reactions could be employed to append diverse chemical moieties.

  • Lactone and Epoxide Rings: While potentially challenging due to the risk of unintended rearrangements, selective opening of these rings could yield novel scaffolds with altered pharmacological properties.

Hypothetical Experimental Protocols and Workflows

The following protocols are generalized methodologies that would need to be optimized for specific substrates. They serve as a starting point for the synthesis and evaluation of novel this compound analogs.

General Synthesis Protocol: Deacetylation and Re-esterification

This protocol describes a two-step process to generate a library of novel esters at the C-13 position.

Step 1: Synthesis of Corianin (Deacetylation)

  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol (B129727) (MeOH).

  • Add a catalytic amount of a mild base, such as potassium carbonate (K₂CO₃, 0.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction with a weak acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude corianin by flash column chromatography on silica (B1680970) gel.

Step 2: Synthesis of Novel C-13 Esters (Acylation)

  • Dissolve the purified corianin (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable acylating agent (e.g., an acid chloride or anhydride, 1.2 eq) and a non-nucleophilic base such as triethylamine (B128534) (TEA, 1.5 eq) or 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq).

  • Stir the reaction at 0 °C to room temperature for 6-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the final ester derivative via flash chromatography.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

General Biological Evaluation Workflow

A tiered screening approach is recommended to efficiently evaluate novel derivatives. The following workflow outlines a logical progression from primary, high-throughput screening to more complex secondary and functional assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: In Vitro Functional & Selectivity Assays cluster_2 Tier 3: Secondary & Mechanistic Assays cluster_3 Tier 4: Lead Optimization A Compound Library of This compound Analogs B Primary Assay: GABA-A Receptor Binding (e.g., Radioligand Displacement) A->B C Electrophysiology Assay (e.g., Patch Clamp on Neurons) B->C Active Hits D Cytotoxicity Assay (e.g., MTT against Cancer & Normal Cell Lines) B->D E Receptor Subtype Selectivity Panel C->E F NF-κB Pathway Activation Assay (e.g., Reporter Gene Assay) D->F G MAPK Pathway Phosphorylation (e.g., Western Blot) D->G H In Vivo Model Selection E->H Potent & Selective Hits F->H G->H

Caption: Proposed experimental workflow for the biological evaluation of novel this compound analogs.

Framework for Quantitative Data Presentation

To facilitate clear comparison and SAR analysis, all quantitative data should be summarized in structured tables. The following templates are provided as a best-practice framework.

Table 1: Physicochemical Properties and Synthetic Yields

Compound ID R-Group at C-13 Molecular Formula Molecular Weight ( g/mol ) % Yield
AC-001 -COCH₃ (Parent) C₁₇H₂₀O₇ 336.3 N/A
AC-002 -H
AC-003 -COCH₂CH₃

| ... | ... | | | |

Table 2: In Vitro Biological Activity Data

Compound ID GABA-A Binding IC₅₀ (nM) Electrophysiology IC₅₀ (nM) Cytotoxicity CC₅₀ (µM) (HEK293) Cytotoxicity CC₅₀ (µM) (HepG2)
AC-001
AC-002
AC-003

| ... | | | | |

Potential Signaling Pathways for Investigation

While the primary target of the picrotoxane class is the GABA-A receptor, some natural products are known to modulate multiple signaling pathways. Based on activities of structurally related compounds, the NF-κB and MAPK signaling pathways are plausible secondary targets to investigate for anti-inflammatory or cytotoxic effects.

G cluster_nfkb NF-κB Signaling Pathway TNFa TNF-α / IL-1 Receptor Receptor TNFa->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates IKK->Block NFkB p50/p65 IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Gene Inflammatory Gene Expression Hypothetical Hypothetical Inhibition by This compound Analog G cluster_mapk MAPK Signaling Pathway GF Growth Factor GFR Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK RAF->Block ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1) ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Hypothetical Hypothetical Inhibition by This compound Analog

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 13-O-Acetylcorianin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

13-O-Acetylcorianin is a picrotoxane-type sesquiterpenoid lactone, a class of natural products recognized for their complex chemical structures and a wide spectrum of biological activities, including potential neurotoxic and insecticidal properties.[1] This compound is primarily found in plants of the Coriaria genus, such as Coriaria intermedia, Coriaria microphylla, and Coriaria nepalensis.[1][2][3] The intricate structure and potential bioactivity of this compound make it a compound of significant interest for pharmacological research and drug development.[4]

These application notes provide a detailed protocol for the extraction, purification, and quantification of this compound from plant material. The methodologies are based on established phytochemical procedures for isolating sesquiterpenoid lactones from plant sources.[2][5]

Data Presentation

While specific quantitative data for the extraction of this compound is not widely available in published literature, the following tables provide representative data for the closely related parent compound, corianin (B1206458), and typical performance characteristics for analytical methods. This information can serve as a valuable benchmark for optimizing the extraction and analysis of this compound.[1][6]

Table 1: Representative Extraction Yield of Crude Corianin from Coriaria sinica [1] (Note: This data is for the related compound corianin and serves as an estimation for this compound extraction.)

Plant MaterialExtraction SolventExtraction MethodTemperature (°C)Extraction Time (h)Crude Extract Yield (%)
Dried, powdered seeds95% Ethanol (B145695)MacerationRoom Temperature7210-15
Dried, powdered seeds95% EthanolSoxhlet ExtractionBoiling point of ethanol2412-18
Dried, powdered leavesMethanol (B129727)MacerationRoom Temperature488-12

Table 2: Representative Purity of Corianin after Different Purification Steps [1] (Note: This data is for the related compound corianin and serves as a benchmark for this compound purification.)

Purification StepStationary PhaseMobile PhasePurity (%)
Column ChromatographySilica (B1680970) Gel (200-300 mesh)Gradient: Petroleum Ether - Ethyl Acetate (B1210297)60-70
Preparative HPLCC18 column (10 µm, 250x20 mm)Gradient: Acetonitrile (B52724) - Water>95

Table 3: Comparative Performance of Analytical Methods for Quantification [6] (Note: This table presents hypothetical but typical performance characteristics for analyzing sesquiterpenoid lactones like this compound.)

Performance ParameterMethod A: HPLC-UVMethod B: UHPLC-MS/MS
Linearity (R²) > 0.9995> 0.9998
Range (µg/mL) 1 - 2000.1 - 50
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (% RSD, Inter-day) < 2.0%< 1.8%
Limit of Detection (LOD) (µg/mL) 0.30.03
Limit of Quantification (LOQ) (µg/mL) 1.00.1
Specificity ModerateHigh
Run Time (minutes) 155

Experimental Protocols

The following protocols describe a comprehensive methodology for the extraction and purification of this compound from plant material.

Plant Material Preparation

Proper preparation of the plant material is crucial for efficient extraction.[1]

  • Collection and Identification: Collect fresh plant material (leaves or seeds) from a reputable source, ensuring proper botanical identification of the Coriaria species.[1]

  • Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight for 7-10 days. Alternatively, use a circulating air oven at a temperature not exceeding 40°C to prevent the degradation of thermolabile compounds.[1]

  • Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh) using a mechanical grinder. This increases the surface area for efficient solvent extraction.[1][2]

Extraction of Crude this compound

This protocol utilizes maceration, a common and effective method for extracting sesquiterpenoid lactones.[5]

  • Maceration:

    • Weigh 1 kg of the powdered plant material and place it in a large glass container.

    • Add 95% ethanol or methanol in a 1:10 (w/v) ratio (e.g., 1 kg of powder in 10 L of solvent).[1]

    • Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation to ensure thorough extraction.[5]

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the plant residue.[1]

    • Repeat the extraction process on the plant residue two more times with fresh solvent to maximize the yield.[1]

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.[1][2]

Purification of this compound

A multi-step purification process is required to isolate the target compound from the complex crude extract.

  • Solvent-Solvent Partitioning: This step separates compounds based on their polarity.[2]

    • Suspend the crude extract in a 9:1 (v/v) mixture of methanol and water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, followed by ethyl acetate.[5][7]

    • The nonpolar compounds will partition into the n-hexane phase, while compounds of intermediate polarity, including sesquiterpenoid lactones like this compound, are expected to be enriched in the ethyl acetate fraction.[2][5]

    • Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.

  • Silica Gel Column Chromatography: This is the primary method for isolating the compound from the enriched fraction.[2]

    • Prepare a silica gel (200-300 mesh) column using a suitable nonpolar solvent like petroleum ether or hexane.[1]

    • Dissolve the concentrated ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.[1]

    • Elute the column with a stepwise or gradient system of increasing polarity, typically using a mixture of petroleum ether and ethyl acetate (e.g., starting from 100% petroleum ether and gradually increasing the proportion of ethyl acetate).[1][2]

    • Collect fractions of a fixed volume (e.g., 20 mL).[1]

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. A common visualization reagent is a vanillin-sulfuric acid spray followed by heating.[5]

    • Pool the fractions that contain the pure compound.

  • Final Purification (Optional):

    • For achieving higher purity, a final step using preparative High-Performance Liquid Chromatography (HPLC) can be employed.[2] A C18 reversed-phase column is typically used with a mobile phase gradient of acetonitrile and water.[1]

Visualizations

Experimental Workflow

G plant Coriaria sp. Plant Material (Leaves/Seeds) drying Drying & Grinding plant->drying powder Fine Plant Powder (40-60 mesh) drying->powder extraction Maceration (95% Ethanol, 72h) powder->extraction filtration Filtration & Concentration (Rotary Evaporator) extraction->filtration crude Crude Extract filtration->crude partitioning Solvent-Solvent Partitioning (Hexane / Ethyl Acetate) crude->partitioning hex_frac Hexane Fraction (Discarded) partitioning->hex_frac Non-polar ea_frac Ethyl Acetate Fraction (Enriched) partitioning->ea_frac Mid-polar column Silica Gel Column Chromatography (Petroleum Ether-EtOAc Gradient) ea_frac->column fractions Collected Fractions column->fractions tlc TLC Monitoring fractions->tlc pure Purified This compound tlc->pure

Caption: Generalized workflow for the extraction and purification of this compound.

Hypothesized Anti-Inflammatory Signaling Pathway

While the specific biological activities of this compound are not extensively documented, many sesquiterpenoid lactones are known to exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk complex IκBα-NF-κB (Inactive Complex) ikk->complex phosphorylates ikb IκBα nfkb NF-κB (p65/p50) nfkb_n NF-κB (Active) nfkb->nfkb_n Translocation complex->ikb releases complex->nfkb releases ikb_p P-IκBα complex->ikb_p ub Ubiquitination & Degradation dna DNA nfkb_n->dna genes Transcription of Pro-inflammatory Genes (COX-2, iNOS, Cytokines) dna->genes inhibitor This compound (Hypothesized) inhibitor->ikk

References

Application Notes and Protocols for Cell-Based Assays Using 13-O-Acetylcorianin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-O-Acetylcorianin, a sesquiterpene lactone, has been identified as a potent bioactive compound with significant potential in cell biology research and therapeutic development.[1] Also known as 13-acetoxyrolandrolide, this natural product, isolated from plants of the Asteraceae family, demonstrates cytotoxic and pro-apoptotic activities, making it a valuable tool for investigating cancer pathogenesis.[1] Its mechanism of action involves the modulation of key cellular signaling pathways, including NF-κB, K-Ras, and PI3K/Akt/mTOR, and the induction of apoptosis through the intrinsic mitochondrial pathway.[1]

These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its effects on cell viability, apoptosis, and key signaling cascades.

Quantitative Data Summary

The biological activity of this compound has been quantified in several studies. The following tables summarize the key parameters.

Table 1: Cytotoxicity of this compound

ParameterCell LineValue
Cytotoxicity (ED50)HT-29 (Human Colon Cancer)0.16 µM

Table 2: Inhibitory Activity of this compound

ParameterTargetValue (IC50)
NF-κB Inhibition-7.1 µM
K-Ras Inhibition-7.7 µM

Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by targeting critical signaling pathways that regulate cell survival, proliferation, and apoptosis.

NF-κB Signaling Pathway

This compound is a known inhibitor of the NF-κB signaling pathway.[1] NF-κB plays a crucial role in inflammation and cell survival. In the canonical pathway, stimuli such as TNFα or IL-1 lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and degradation, releasing the p50/RelA NF-κB dimer to translocate to the nucleus and activate the transcription of target genes. By inhibiting this pathway, this compound can suppress pro-survival signals and sensitize cancer cells to apoptosis.

NF_kB_Signaling Receptor Receptor IKK_Complex IKK Complex (IKKα/β/γ) Receptor->IKK_Complex p50_RelA_IkBa p50/RelA/IκBα IKK_Complex->p50_RelA_IkBa P p50_RelA p50/RelA p50_RelA_IkBa->p50_RelA Release IkBa_P P-IκBα p50_RelA_IkBa->IkBa_P Nucleus Nucleus p50_RelA->Nucleus Translocation Ub_Proteasome Ubiquitination & Proteasomal Degradation IkBa_P->Ub_Proteasome Gene_Transcription Gene Transcription (Survival, Inflammation) Nucleus->Gene_Transcription Acetylcorianin This compound Acetylcorianin->IKK_Complex Inhibition

Inhibition of the canonical NF-κB signaling pathway by this compound.
K-Ras Signaling Pathway

The compound also inhibits the oncogenic K-Ras signaling pathway.[1] K-Ras, a small GTPase, acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Growth factor signaling activates Guanine Nucleotide Exchange Factors (GEFs) which promote the exchange of GDP for GTP, activating K-Ras. Activated K-Ras then stimulates downstream effector pathways like the RAF-MEK-ERK and PI3K-AKT cascades, leading to cell proliferation and survival. Inhibition of K-Ras by this compound can thus halt these oncogenic signals.

KRas_Signaling RTK Receptor Tyrosine Kinase (RTK) GEF GEF (SOS1) RTK->GEF KRas_GDP K-Ras-GDP (Inactive) GEF->KRas_GDP KRas_GTP K-Ras-GTP (Active) KRas_GDP->KRas_GTP GTP KRas_GTP->KRas_GDP GAP (GDP) Downstream Downstream Effectors (RAF-MEK-ERK, PI3K-AKT) KRas_GTP->Downstream Proliferation Proliferation, Survival Downstream->Proliferation Acetylcorianin This compound Acetylcorianin->KRas_GTP Inhibition

Inhibition of the K-Ras signaling pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway

As a sesquiterpene lactone, this compound is implicated in the modulation of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival. Activation of this pathway, often through receptor tyrosine kinases, leads to the production of PIP3, which recruits and activates Akt. Akt then phosphorylates a variety of downstream targets, including mTOR, to promote cell growth and survival. By modulating this pathway, this compound can exert its anti-proliferative effects.

PI3K_Akt_mTOR_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Acetylcorianin This compound Acetylcorianin->PI3K Modulation

Modulation of the PI3K/Akt/mTOR signaling pathway by this compound.
Intrinsic Apoptosis Pathway

This compound induces apoptosis through the mitochondrial intrinsic pathway. This is achieved by disrupting the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors like cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the dismantling of the cell.

Intrinsic_Apoptosis Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Activation Procaspase3 Procaspase-3 Apoptosis Apoptosis Caspase3->Apoptosis

Induction of the intrinsic apoptosis pathway by this compound.

Experimental Protocols

The following are detailed protocols for key cell-based assays to investigate the effects of this compound.

Experimental Workflow

A typical workflow for assessing the cellular effects of this compound is outlined below.

Experimental_Workflow Compound_Treatment 2. Treatment with This compound (Dose-response and time-course) Viability_Assay 3a. Cell Viability Assay (MTT Assay) Compound_Treatment->Viability_Assay Apoptosis_Assay 3b. Apoptosis Assay (Annexin V/PI Staining) Compound_Treatment->Apoptosis_Assay Western_Blot 3c. Western Blot Analysis (Signaling Proteins) Compound_Treatment->Western_Blot Data_Analysis 4. Data Analysis (IC50/ED50 calculation, protein expression levels) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion 5. Conclusion Data_Analysis->Conclusion

General experimental workflow for evaluating this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell line (e.g., HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well microplate

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for the quantitative analysis of apoptosis induced by this compound using flow cytometry. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • This compound

  • Human cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

References

Application Notes and Protocols for the Quantification of 13-O-Acetylcorianin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for the quantification of 13-O-Acetylcorianin, a sesquiterpene lactone with significant biological activity. The protocols detailed below are based on established methodologies for the analysis of similar natural products.

I. Introduction

This compound is a picrotoxane-type sesquiterpene lactone found in plants of the Coriaria genus, such as Coriaria sinica and Coriaria intermedia.[1] It is of significant interest in pharmacological research and drug development due to its potential biological activities, including neurotoxic and insecticidal properties.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and understanding its mechanism of action. This document outlines protocols for extraction, purification, and quantification using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS).

II. Extraction and Purification of this compound from Plant Material

The following protocol describes a general procedure for the extraction and purification of this compound from plant sources.[1][2]

A. Extraction of Crude this compound [1]

This protocol utilizes maceration for extraction. For higher efficiency, Soxhlet extraction may be employed, though it is not ideal for heat-sensitive compounds.

  • Preparation : Weigh the powdered plant material (e.g., 1 kg of dried, powdered seeds or leaves).

  • Maceration : Place the powder in a large, sealed glass container and add a suitable solvent, such as 95% ethanol (B145695) or methanol (B129727), in a 1:10 (w/v) ratio.

  • Incubation : Let the mixture stand at room temperature for 72 hours with occasional agitation.

  • Filtration and Concentration : Filter the extract and concentrate it under reduced pressure to yield the crude extract.

B. Purification of this compound

A multi-step purification process is employed to isolate this compound from the crude extract.

  • Solvent-Solvent Partitioning :

    • Suspend the crude extract in a methanol and water mixture (9:1 v/v).

    • Perform liquid-liquid extraction with solvents of increasing polarity, such as petroleum ether followed by ethyl acetate (B1210297), to separate compounds based on their polarity.

    • Concentrate the ethyl acetate fraction, which is expected to contain this compound.

  • Column Chromatography :

    • Use a silica (B1680970) gel (200-300 mesh) column for further separation.

    • Dissolve the concentrated ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a stepwise gradient of increasing polarity (e.g., from 100% petroleum ether to 100% ethyl acetate).

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC).

    • Combine and concentrate the fractions containing the compound of interest.

  • Preparative High-Performance Liquid Chromatography (HPLC) :

    • For final purification, use a preparative HPLC system with a reversed-phase C18 column (e.g., 10 µm, 20 x 250 mm).

    • Employ a gradient of acetonitrile (B52724) and water as the mobile phase.

    • Detect the compound using a UV detector at a wavelength of 220 nm.

    • Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

III. Analytical Methods for Quantification

Two primary methods for the quantification of this compound are detailed below: HPLC-UV and UHPLC-MS/MS. A comparative summary of their performance is provided in Table 1.

Table 1: Comparative Performance of Analytical Methods for this compound Quantification

Performance ParameterMethod A: HPLC-UVMethod B: UHPLC-MS/MS
Linearity (R²) > 0.9995> 0.9998
Range (µg/mL) 1 - 2000.1 - 50
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (% RSD)
- Intra-day< 1.5%< 1.0%
- Inter-day< 2.0%< 1.8%
Limit of Detection (LOD) (µg/mL) 0.30.03
Limit of Quantification (LOQ) (µg/mL) 1.00.1
Specificity ModerateHigh
Run Time (minutes) 155

A. Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and widely available technique for the quantification of this compound.

Experimental Protocol:

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid. The gradient program is as follows: 0-10 min, 30-70% A; 10-12 min, 70-90% A; 12-15 min, 30% A.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 210 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Prepare a stock solution of this compound in methanol. Calibration standards are prepared by serial dilution of the stock solution with the mobile phase.

B. Method 2: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)

This method offers higher sensitivity, specificity, and a shorter run time compared to HPLC-UV.

Experimental Protocol:

  • Instrumentation : UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase : A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid. The gradient program is as follows: 0-3 min, 20-80% A; 3-4 min, 80-95% A; 4-5 min, 20% A.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • MRM Transitions : Specific precursor-to-product ion transitions for this compound should be determined and optimized using a reference standard.

  • Injection Volume : 2 µL.

  • Sample Preparation : Similar to the HPLC-UV method, with further dilution to fall within the lower quantification range of the UHPLC-MS/MS system.

IV. Biological Context and Signaling Pathways

This compound has been identified as a potent inducer of apoptosis through the mitochondrial intrinsic pathway. Its mechanism of action involves the inhibition of key signaling molecules, making it a valuable tool for cancer research.

Key Cellular Targets and Pathways:

  • NF-κB Signaling : this compound is a potent inhibitor of the transcription factor nuclear factor kappa B (NF-κB), a critical regulator of cell survival and inflammation.

  • PI3K/Akt/mTOR Pathway : As a sesquiterpene lactone, it is implicated in the modulation of the PI3K/Akt/mTOR signaling pathway, which is central to cell growth and proliferation.

  • Mitochondrial Apoptosis : The compound disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and activation of caspase-3.

The following diagrams illustrate the experimental workflow for method validation and the signaling pathway modulated by this compound.

A Method Development (HPLC-UV & UHPLC-MS/MS) B Method Validation A->B C Linearity & Range B->C D Accuracy & Precision B->D E LOD & LOQ B->E F Specificity B->F G Sample Analysis C->G D->G E->G F->G H Data Comparison & Reporting G->H

Caption: Workflow for analytical method validation.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus 13_O_Acetylcorianin This compound IKK IKK 13_O_Acetylcorianin->IKK Inhibits Mito Mitochondrial Membrane Disruption 13_O_Acetylcorianin->Mito PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates CytoC Cytochrome c Release Mito->CytoC Caspase3 Caspase-3 Activation CytoC->Caspase3 Gene Pro-survival Gene Transcription NFkappaB_nuc->Gene Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound.

References

Application Notes and Protocols for 13-O-Acetylcorianin In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-O-Acetylcorianin, a sesquiterpene lactone, has been identified as a compound of interest for its potential cytotoxic effects against various cancer cell lines.[1][2] This document provides a detailed protocol for conducting in vitro cytotoxicity assays to evaluate the efficacy of this compound, along with an overview of its mechanism of action and available quantitative data. These guidelines are intended to assist researchers in the fields of oncology, pharmacology, and drug discovery in assessing the anti-cancer properties of this compound. While direct scientific literature on this compound is limited, the information presented here is based on existing knowledge of related compounds and established methodologies.[2][3]

Mechanism of Action

This compound is believed to exert its cytotoxic effects through multiple signaling pathways. Its primary mechanism involves the induction of apoptosis via the mitochondrial intrinsic pathway.[1] This is achieved by targeting key signaling molecules and pathways, including:

  • NF-κB Inhibition: The compound has been shown to be a potent inhibitor of the transcription factor nuclear factor kappa B (NF-κB), a critical regulator of cell survival and inflammation that is often dysregulated in cancer.

  • K-Ras Inhibition: this compound also inhibits the oncogenic Kirsten rat sarcoma viral oncogene homolog (K-Ras), a frequently mutated proto-oncogene in human cancers.

  • Mitochondrial Apoptosis: It disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent activation of caspase-3, a key executioner of apoptosis.

  • PI3K/Akt/mTOR Pathway Modulation: As a sesquiterpene lactone, it is implicated in the modulation of the PI3K/Akt/mTOR signaling pathway, which is central to cell growth, proliferation, and survival.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of this compound. Further research is needed to establish a comprehensive cytotoxicity profile across a wider range of cancer cell lines.

ParameterCell LineValueReference
Cytotoxicity (ED50)HT-29 (Human Colon Cancer)0.16 µM
NF-κB Inhibition (IC50)-7.1 µM
K-Ras Inhibition (IC50)-7.7 µM

Experimental Protocols

A common and reliable method for assessing the in vitro cytotoxicity of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HT-29, MCF-7, A549, HCT116)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Protocol:

  • Cell Culture: Maintain human cancer cell lines in a suitable medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. On the following day, treat the cells with various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assay

G A Cell Seeding (5x10^3 cells/well) B Overnight Incubation (37°C, 5% CO2) A->B C Treatment with This compound (0.1-100 µM) B->C D Incubation (24, 48, or 72h) C->D E Add MTT Reagent D->E F Incubation (4h) E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Caption: Workflow for the MTT-based in vitro cytotoxicity assay.

Proposed Signaling Pathway for this compound Cytotoxicity

G cluster_cell Cancer Cell cluster_pathways Inhibited Pathways A This compound B NF-κB A->B inhibits C K-Ras A->C inhibits D PI3K/Akt/mTOR A->D modulates E Mitochondrial Membrane Disruption A->E G Apoptosis B->G prevents inhibition of C->G prevents inhibition of D->G prevents inhibition of F Caspase-3 Activation E->F F->G

Caption: Proposed mechanism of this compound-induced apoptosis.

References

Application Notes and Protocols for Apoptosis Induction Studies with 13-O-Acetylcorianin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 13-O-Acetylcorianin, a sesquiterpene lactone also known as 13-acetoxyrolandrolide, has been identified as a potent inducer of apoptosis in various cancer cell lines.[1][2] Its mechanism of action primarily involves the intrinsic mitochondrial pathway, making it a valuable compound for cancer biology research and a promising lead for novel anticancer drug development.[1][2] These application notes provide an overview of its biological activities, quantitative data on its effects, and detailed protocols for studying its apoptosis-inducing properties.

Biological Activity: this compound exerts its pro-apoptotic effects through the modulation of key signaling pathways crucial for cell survival and proliferation. It is a known inhibitor of the transcription factor nuclear factor kappa B (NF-κB) and the oncogenic Kirsten rat sarcoma viral oncogene homolog (K-Ras).[1] Furthermore, studies have implicated its role in the inhibition of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth. By targeting these pathways, this compound disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the subsequent activation of executioner caspases, such as caspase-3, ultimately resulting in programmed cell death.

Quantitative Data Summary

The following tables summarize the reported quantitative data on the biological activity of this compound in various cancer cell lines.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayIncubation TimeIC50 ValueReference
Ca9-22Oral CancerMTTNot SpecifiedMore potent than cisplatin
VariousLeukemia, Colorectal, Adenocarcinoma, Breast, CervicalMTTNot SpecifiedPotent cytotoxicity
HA22THepatocellular CarcinomaMTT24 hours~4 µM (inhibited survival by ~40%)
HepG2Hepatocellular CarcinomaMTT24 hours~4 µM (inhibited survival by ~40%)

Table 2: Apoptosis Induction by this compound

Cell LineCancer TypeTreatmentIncubation TimeApoptotic Cells (%)AssayReference
HA22THepatocellular Carcinoma4 µM24 hoursEarly: 5.4%, Late: 22.7%Annexin V-FITC/PI
HepG2Hepatocellular Carcinoma4 µM24 hoursEarly: 14.4%, Late: 23.7%Annexin V-FITC/PI
C6GliomaNot Specified12 hoursTime-dependent increaseAnnexin V/PI
C6GliomaNot Specified24 hoursTime-dependent increaseAnnexin V/PI

Table 3: Inhibition of Signaling Molecules by this compound

TargetCell LineAssayIC50 ValueReference
K-RasHT-29 (Colon)Not Specified7.7 µM

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for investigating its pro-apoptotic effects.

G cluster_0 This compound Action cluster_1 Signaling Inhibition cluster_2 Mitochondrial Disruption cluster_3 Apoptosis Execution This compound This compound K-Ras K-Ras This compound->K-Ras PI3K/Akt/mTOR PI3K/Akt/mTOR This compound->PI3K/Akt/mTOR NF-κB NF-κB This compound->NF-κB Mitochondrial Dysfunction Mitochondrial Dysfunction K-Ras->Mitochondrial Dysfunction PI3K/Akt/mTOR->Mitochondrial Dysfunction NF-κB->Mitochondrial Dysfunction Release of Pro-apoptotic Factors Release of Pro-apoptotic Factors Mitochondrial Dysfunction->Release of Pro-apoptotic Factors Caspase-3 Activation Caspase-3 Activation Release of Pro-apoptotic Factors->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

G cluster_workflow Experimental Workflow A Cell Culture (e.g., HT-29, HepG2) B Treatment with This compound A->B C Cytotoxicity Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Caspase Activity (Caspase-Glo) B->E F Protein Expression (Western Blot) B->F G Data Analysis C->G D->G E->G F->G

Caption: General workflow for studying this compound effects.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Appropriate cell culture medium with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • This compound

  • Vehicle control (DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include vehicle and positive controls.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the activity of key executioner caspases, which are hallmarks of apoptosis.

Materials:

  • Treated and untreated cells in a 96-well white-walled plate

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Treatment: Seed cells in a 96-well white-walled plate and treat with various concentrations of this compound for the desired time (e.g., 24 hours). Include appropriate controls.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Increased luminescence indicates higher caspase-3/7 activity.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of proteins involved in the apoptotic signaling pathways.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer. Determine protein concentration using the BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify band intensities and normalize to a loading control like β-actin to determine relative protein expression.

References

Application Notes: Western Blot Analysis of Apoptosis Markers Following 13-O-Acetylcorianin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

13-O-Acetylcorianin is a sesquiterpene lactone that has been identified as a potent inducer of apoptosis, particularly in cancer cell lines. Its primary mechanism of action involves the activation of the mitochondrial intrinsic pathway of apoptosis. This compound targets key signaling molecules, making it a valuable tool for cancer biology research and a promising lead for novel drug development. Western blotting is a fundamental and powerful technique to elucidate the pro-apoptotic effects of this compound. By quantifying the expression levels of key protein markers, researchers can confirm the activation of the intrinsic apoptotic pathway and assess the cellular response to treatment.[1]

These application notes provide detailed protocols for utilizing this compound to induce apoptosis and for performing Western blot analysis to detect changes in the expression of key apoptosis-related proteins, including the Bcl-2 family, Caspase-3, and Poly (ADP-ribose) Polymerase (PARP).

Mechanism of Action: this compound-Induced Apoptosis

This compound is understood to trigger apoptosis by modulating several key signaling pathways, including NF-κB, K-Ras, and PI3K/Akt/mTOR. Its primary effect culminates in the disruption of the mitochondrial membrane potential. This event is a critical control point in the intrinsic apoptosis pathway, regulated by the Bcl-2 family of proteins. An increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) leads to mitochondrial outer membrane permeabilization (MOMP).[2]

Following MOMP, pro-apoptotic factors such as cytochrome c are released from the mitochondria into the cytosol.[2] In the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which then recruits and activates pro-caspase-9.[3] Activated caspase-9, an initiator caspase, proceeds to cleave and activate executioner caspases, most notably caspase-3.[3] Active caspase-3 is responsible for the proteolytic cleavage of a multitude of cellular substrates, including PARP, which ultimately leads to the biochemical and morphological hallmarks of apoptosis.[4]

Data Presentation: Expected Quantitative Changes in Apoptosis Markers

The following tables summarize representative quantitative data from a hypothetical Western blot analysis of a human cancer cell line treated with varying concentrations of this compound for 24 hours. Data is presented as fold change relative to a vehicle-treated control, as would be determined by densitometric analysis of the protein bands normalized to a loading control (e.g., β-actin).

Table 1: Effect of this compound on Bcl-2 Family Protein Expression

Treatment ConcentrationBax (Pro-apoptotic) Fold ChangeBcl-2 (Anti-apoptotic) Fold ChangeBax/Bcl-2 Ratio
Vehicle Control (0 µM)1.01.01.0
5 µM1.80.63.0
10 µM2.50.46.3
25 µM3.20.216.0

Table 2: Effect of this compound on Caspase-3 and PARP Cleavage

Treatment ConcentrationCleaved Caspase-3 (17/19 kDa) Fold ChangeCleaved PARP (89 kDa) Fold Change
Vehicle Control (0 µM)1.01.0
5 µM2.82.5
10 µM4.54.1
25 µM7.26.8

Visualizations: Signaling Pathways and Workflows

The diagrams below illustrate the proposed signaling pathway for this compound-induced apoptosis and the general experimental workflow for its analysis by Western blot.

G cluster_treatment Cellular Insult cluster_pathway Signaling Cascade acetyl This compound pi3k Inhibition of PI3K/Akt Pathway acetyl->pi3k nfkb Inhibition of NF-κB Pathway acetyl->nfkb bcl2 Bcl-2 Family Modulation pi3k->bcl2 nfkb->bcl2 bax ↑ Bax (Pro-apoptotic) bcl2->bax bcl2_down ↓ Bcl-2 (Anti-apoptotic) bcl2->bcl2_down mito Mitochondrial Outer Membrane Permeabilization (MOMP) bax->mito bcl2_down->mito cyto Cytochrome c Release mito->cyto apop Apoptosome Formation (Apaf-1, Cytochrome c) cyto->apop cas9 Caspase-9 Activation apop->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

G cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis c1 Cell Culture & Treatment (with this compound) c2 Cell Lysis (RIPA Buffer) c1->c2 c3 Protein Quantification (BCA Assay) c2->c3 w1 SDS-PAGE c3->w1 w2 Protein Transfer (PVDF Membrane) w1->w2 w3 Blocking (5% Milk or BSA) w2->w3 w4 Primary Antibody Incubation (e.g., anti-Caspase-3, anti-PARP) w3->w4 w5 Secondary Antibody Incubation (HRP-conjugated) w4->w5 w6 Detection (ECL Substrate) w5->w6 a1 Chemiluminescence Imaging w6->a1 a2 Densitometry Analysis (Normalize to Loading Control) a1->a2 a3 Data Interpretation & Quantification a2->a3

Caption: Experimental workflow for Western blot analysis of apoptosis markers.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

  • Culture a chosen cancer cell line (e.g., HeLa, Jurkat) in the appropriate complete growth medium until they reach 70-80% confluency.

  • Prepare stock solutions of this compound in DMSO.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 25 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (DMSO) at a concentration equal to that in the highest dose of the compound.

Protocol 2: Whole-Cell Lysate Preparation

  • After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the culture dish.

  • Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.

  • Centrifuge the samples at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (total protein lysate) to a new pre-chilled tube. Store at -80°C for long-term use or proceed to the next step.

Protocol 3: Protein Quantification

  • Determine the protein concentration of each cell lysate using a BCA Protein Assay Kit, following the manufacturer’s instructions.

  • Normalize all samples to the same protein concentration using RIPA buffer.

Protocol 4: Western Blotting

  • Sample Preparation: Prepare protein samples by adding 4x Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an appropriate percentage SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein migration. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. Confirm transfer efficiency using Ponceau S staining.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a solution of primary antibody diluted in blocking buffer. Recommended primary antibodies include:

    • Rabbit anti-cleaved Caspase-3

    • Rabbit anti-PARP

    • Mouse anti-Bax

    • Mouse anti-Bcl-2

    • Rabbit anti-β-actin (Loading Control)

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step (Protocol 4, Step 6).

  • Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol. Incubate the membrane in the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Protocol 5: Data Analysis

  • Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ).

  • Normalize the band intensity of each target protein to the intensity of the corresponding loading control (e.g., β-actin) in the same lane.

  • Calculate the fold change in protein expression for each treatment condition relative to the vehicle-treated control.

  • Interpreting the results involves analyzing the increase in cleaved forms of caspase-3 and PARP, which suggests active apoptosis. The ratio of pro-apoptotic to anti-apoptotic proteins, such as Bax to Bcl-2, provides insight into the involvement of the mitochondrial pathway.

References

Application Notes and Protocols for Electrophysiological Characterization of 13-O-Acetylcorianin on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct scientific literature on the biological activity of 13-O-Acetylcorianin, particularly its effects on ion channels, is not currently available.[1][2] This document, therefore, provides a technical guide based on inferred potential activities from its parent compound, corianin, and the broader class of acetylated sesquiterpene lactones. The proposed experimental protocols and signaling pathways are predictive and intended to guide future research.

Introduction

This compound is an acetylated derivative of corianin, a sesquiterpene lactone. Sesquiterpene lactones are a diverse group of naturally occurring compounds known for their wide range of potent biological activities.[1] Acetylation can significantly alter the pharmacokinetic and pharmacodynamic properties of natural products, often enhancing their bioavailability and therapeutic efficacy.[1] Based on the known effects of related compounds, this compound is hypothesized to possess anticancer, anti-inflammatory, and neuroprotective properties, which may be mediated through the modulation of ion channel activity.[1]

Ion channels are crucial for a multitude of physiological processes, including neuronal signaling, muscle contraction, and electrolyte transport, making them important therapeutic targets. Electrophysiology techniques offer the most direct and accurate means of characterizing ion channel activity and the effects of potential modulators like this compound. This guide details the application of key electrophysiological methods for investigating the effects of this compound on various ion channels.

Data Presentation: Quantitative Analysis of Ion Channel Modulation

A systematic presentation of quantitative data is essential for comparing the potency and efficacy of a novel compound across different ion channels. The following tables are provided as templates for summarizing experimental findings.

Table 1: Inhibitory/Potentiating Effects of this compound on Various Ion Channels

Ion Channel SubtypeCell LineElectrophysiology TechniqueIC50 / EC50 (µM)Hill CoefficientMaximum Inhibition/Potentiation (%)
e.g., NaV1.5e.g., HEK293e.g., Automated Patch Clamp
e.g., KCa2.3e.g., CHOe.g., Manual Patch Clamp
e.g., GABAAe.g., Xenopus Oocytese.g., TEVC

Table 2: Effects of this compound on Voltage-Gated Ion Channel Gating Properties

Ion Channel SubtypeConcentration (µM)ParameterControlTreatedΔ (Treated - Control)
e.g., NaV1.5e.g., 10V1/2 of Activation (mV)
Slope Factor (k) of Activation
V1/2 of Inactivation (mV)
Slope Factor (k) of Inactivation
Time Constant of Recovery from Inactivation (ms)

Experimental Protocols

Manual Patch-Clamp Electrophysiology

The patch-clamp technique is considered the "gold standard" for measuring ion channel activity with high temporal and amplitude resolution. It allows for the detailed characterization of a compound's effect on single or multiple ion channels in a cell.

Objective: To characterize the detailed biophysical and pharmacological effects of this compound on specific ion channels expressed in mammalian cells.

Materials:

  • Cell line expressing the ion channel of interest (e.g., HEK293, CHO)

  • Cell culture reagents

  • External and internal recording solutions (see Table 3)

  • This compound stock solution (in DMSO)

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Borosilicate glass capillaries for pipette fabrication

  • Data acquisition and analysis software

Protocol:

  • Cell Preparation:

    • Plate cells expressing the target ion channel onto glass coverslips 24-48 hours before the experiment.

    • Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Fabrication and Filling:

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

    • Fill the pipette with the appropriate filtered internal solution.

  • Whole-Cell Recording:

    • Approach a single cell with the micropipette and form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the membrane patch under the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration. This allows for control of the membrane potential and recording of the total current from the entire cell membrane.

  • Data Acquisition:

    • Voltage-Clamp Mode: Clamp the cell membrane at a holding potential where the target channels are closed. Apply specific voltage protocols (e.g., voltage steps, ramps) to elicit ion channel currents in the absence (control) and presence of varying concentrations of this compound.

    • Current-Clamp Mode: Inject a known amount of current and measure the changes in the membrane potential. This is useful for studying the effects of the compound on cellular excitability.

  • Data Analysis:

    • Measure peak current amplitudes, current-voltage (I-V) relationships, and channel kinetics (activation, deactivation, inactivation).

    • Construct concentration-response curves to determine IC50 or EC50 values.

    • Analyze changes in voltage-dependence of gating by fitting conductance-voltage curves with the Boltzmann equation.

Table 3: Example Patch-Clamp Solutions

SolutionComponentConcentration (mM)
External (for K+ channels) NaCl140
KCl5
CaCl22
MgCl21
HEPES10
Glucose10
Internal (for K+ channels) K-Gluconate115
KCl20
MgCl21
HEPES10
EGTA10
ATP-Mg2
GTP-Na0.3

Note: pH and osmolarity should be adjusted appropriately.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture with Target Ion Channel Form_Seal Approach Cell & Form Giga-Seal Cell_Culture->Form_Seal Pipette_Prep Pipette Fabrication & Filling Pipette_Prep->Form_Seal Solutions Prepare External & Internal Solutions Solutions->Form_Seal Whole_Cell Rupture Membrane (Whole-Cell Mode) Form_Seal->Whole_Cell Record_Control Record Control Currents (Voltage/Current Clamp) Whole_Cell->Record_Control Apply_Compound Apply this compound Record_Control->Apply_Compound Record_Treated Record Treated Currents Apply_Compound->Record_Treated Measure_Params Measure Current Amplitude & Kinetics Record_Treated->Measure_Params CR_Curve Construct Concentration- Response Curve (IC50/EC50) Measure_Params->CR_Curve Gating_Analysis Analyze Gating Parameter Shifts Measure_Params->Gating_Analysis

Caption: Manual Patch-Clamp Workflow.

Two-Electrode Voltage Clamp (TEVC)

TEVC is a powerful technique for studying ion channels and receptors expressed in large cells, most commonly Xenopus laevis oocytes. It allows for robust, high-current recordings, making it ideal for screening compounds and characterizing ligand-gated ion channels.

Objective: To determine the functional effects of this compound on ion channels expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA of the target ion channel

  • Microinjection setup

  • TEVC rig (amplifier, headstages, micromanipulators)

  • Recording chamber

  • Recording solutions

Protocol:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate stage V-VI oocytes.

    • Inject oocytes with the cRNA encoding the target ion channel.

    • Incubate the oocytes for 2-7 days to allow for channel expression.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes: one for measuring the membrane voltage and one for injecting current.

    • Clamp the membrane potential at a desired holding potential.

  • Compound Application and Data Acquisition:

    • Record baseline ion channel activity. For voltage-gated channels, apply voltage steps. For ligand-gated channels, apply the specific agonist.

    • Perfuse the chamber with a solution containing this compound and repeat the recording protocol.

    • Perform recordings at multiple compound concentrations to establish a concentration-response relationship.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Harvest Harvest & Prepare Xenopus Oocytes cRNA_Inject Inject cRNA of Target Ion Channel Oocyte_Harvest->cRNA_Inject Incubation Incubate Oocytes (2-7 days) cRNA_Inject->Incubation Impale_Oocyte Impale Oocyte with Two Electrodes Incubation->Impale_Oocyte Voltage_Clamp Voltage Clamp the Membrane Impale_Oocyte->Voltage_Clamp Record_Control Record Control Currents Voltage_Clamp->Record_Control Apply_Compound Apply this compound Record_Control->Apply_Compound Record_Treated Record Treated Currents Apply_Compound->Record_Treated Analyze_Currents Analyze Current Changes Record_Treated->Analyze_Currents CR_Curve Determine IC50/EC50 Analyze_Currents->CR_Curve

Caption: Two-Electrode Voltage Clamp (TEVC) Workflow.

Automated Patch-Clamp (APC) Electrophysiology

APC platforms have significantly increased the throughput of whole-cell electrophysiological recordings, making them essential for ion channel drug discovery. These systems are ideal for screening compound libraries and for cardiac safety profiling.

Objective: To perform medium- to high-throughput screening of this compound against a panel of ion channels.

Materials:

  • Automated patch-clamp system (e.g., PatchXpress, QPatch, SyncroPatch)

  • Specialized multi-well recording plates ("chips")

  • Cell lines expressing the ion channels of interest

  • Internal and external solutions

  • This compound compound plate

Protocol:

  • System Preparation:

    • Prepare and prime the APC system with the appropriate internal and external solutions.

    • Prepare a compound plate with serial dilutions of this compound.

  • Cell Preparation:

    • Harvest cultured cells and prepare a high-quality single-cell suspension.

    • Load the cell suspension into the system.

  • Automated Recording:

    • The system automatically positions cells onto apertures in the recording plate, forms seals, and establishes the whole-cell configuration.

    • The system then applies pre-programmed voltage protocols and adds the compound at various concentrations.

    • Currents are recorded simultaneously from multiple cells.

  • Data Analysis:

    • The system's software performs initial data analysis, including calculating percentage inhibition.

    • Export data for further analysis, such as generating concentration-response curves and calculating IC50 values for a large number of cells.

G cluster_prep Preparation cluster_run Automated Run cluster_process Automated Process cluster_analysis Analysis Prepare_Cells Prepare Single-Cell Suspension Load_Consumables Load Cells, Solutions, Plates into System Prepare_Cells->Load_Consumables Prepare_Solutions Prepare Solutions & Compound Plate Prepare_Solutions->Load_Consumables Prepare_System Prime APC System Prepare_System->Load_Consumables Execute_Run Execute Pre-Programmed Experiment Load_Consumables->Execute_Run Cell_Handling Cell Positioning & Seal Formation Auto_Analysis On-the-fly Analysis (% Inhibition) Execute_Run->Auto_Analysis Whole_Cell_Achieved Whole-Cell Achievement Compound_Addition Compound Addition Data_Acquisition Data Acquisition Export_Data Export Data for Further Analysis (IC50) Auto_Analysis->Export_Data

Caption: Automated Patch-Clamp (APC) Workflow.

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 13-O-Acetylcorianin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of 13-O-Acetylcorianin using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a sesquiterpenoid lactone found in plants of the Coriaria genus, which are known for producing a variety of toxic compounds.[1] As such, robust analytical methods are crucial for research, quality control, and potential drug development applications. The method described herein is a comprehensive starting point for the separation and quantification of this compound in purified samples and plant extracts.

Introduction

This compound is a naturally occurring sesquiterpenoid lactone of the picrotoxane type.[1] These compounds are of significant interest due to their complex structures and wide range of biological activities, including potential neurotoxic properties.[1] Accurate and reliable quantification of this compound is essential for phytochemical analysis, toxicological studies, and exploring its pharmacological potential. This application note details a reversed-phase HPLC method that provides a foundation for researchers to develop and validate a method for their specific needs.

Experimental Protocols

Sample Preparation

The following protocol describes a general procedure for the extraction of this compound from plant material. For other matrices, appropriate sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction may be required.

1.1. Extraction from Plant Material:

  • Grinding: Air-dry the plant material (e.g., leaves of Coriaria microphylla) in a shaded, well-ventilated area and grind into a fine powder to increase the surface area for extraction.[1]

  • Maceration: Weigh the powdered plant material and place it in a suitable container. Add methanol (B129727) or 95% ethanol (B145695) in a 1:10 (w/v) ratio.[1]

  • Extraction: Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.[1]

  • Filtration and Concentration: Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.[1]

  • Sample Solution Preparation: Accurately weigh a portion of the dried extract and dissolve it in methanol or the initial mobile phase composition to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

HPLC Method

The following HPLC parameters are a robust starting point for the analysis of this compound. Method optimization may be required depending on the sample matrix and instrumentation.

Chromatographic Conditions:

ParameterValue
Instrument Standard HPLC system with a UV/Vis detector
Column C18 reversed-phase column (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-10 min, 30-70% B; 10-12 min, 70-90% B; 12-15 min, hold at 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Justification for Detection Wavelength: While a specific UV-Vis spectrum for this compound is not widely available, many sesquiterpenoid lactones lacking a strong chromophore are analyzed at lower UV wavelengths (200-220 nm) to achieve higher sensitivity. The selection of 210 nm is a common starting point for this class of compounds.

Method Validation Parameters (Hypothetical)

The following table summarizes the typical performance parameters for an HPLC-UV method for the analysis of sesquiterpenoid lactones, which can be used as a benchmark for method validation.

Performance ParameterMethod A: HPLC-UVMethod B: UHPLC-MS/MS
Linearity (R²) > 0.9995> 0.9998
Range (µg/mL) 1 - 2000.1 - 50
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (% RSD)
- Intra-day< 1.5%< 1.0%
- Inter-day< 2.0%< 1.8%
Limit of Detection (LOD) (µg/mL) 0.30.03
Limit of Quantification (LOQ) (µg/mL) 1.00.1
Specificity ModerateHigh
Run Time (minutes) 155

Data Presentation

Quantitative data should be recorded and presented in a clear and organized manner. Below are example tables for recording results.

Table 1: Calibration Curve Data

Concentration (µg/mL)Peak Area (mAU*s)
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5

Table 2: Sample Analysis Results

Sample IDPeak Area (mAU*s)Calculated Concentration (µg/mL)
Sample 1
Sample 2
Sample 3

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling_Pathway_Placeholder cluster_signaling Illustrative Signaling Pathway Modulation extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cellular_response Cellular Response (e.g., Proliferation, Differentiation) transcription_factors->cellular_response acetylcorianin This compound (Potential Modulator) acetylcorianin->raf ?

References

Application Notes and Protocols for the NMR Assignment of 13-O-Acetylcorianin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the nuclear magnetic resonance (NMR) assignments for 13-O-Acetylcorianin. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally related picrotoxane sesquiterpenes.[1] Additionally, comprehensive experimental protocols are outlined to facilitate the acquisition and interpretation of NMR data for the structural elucidation of this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectral data of similar picrotoxane sesquiterpenes and serve as a foundational reference for experimental work.[1]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

PositionPredicted Chemical Shift (ppm)
25.0 - 5.2
33.0 - 3.2
42.5 - 2.7
53.5 - 3.7
65.5 - 5.7
84.8 - 5.0
102.1 - 2.3
124.5 - 4.7
135.8 - 6.0
141.2 - 1.4
151.0 - 1.2
OAc (CH₃)2.0 - 2.1

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

PositionPredicted Chemical Shift (ppm)
145 - 47
280 - 82
348 - 50
440 - 42
570 - 72
6120 - 122
7140 - 142
885 - 87
9177 - 179
1031 - 33
11170 - 172
1270 - 72
1375 - 77
1421 - 23
1520 - 22
OAc (C=O)170 - 171
OAc (CH₃)20 - 21

Experimental Protocols

The following protocols describe the standard methodologies for the acquisition of NMR data for a compound like this compound.

Sample Preparation
  • Compound Purity: Ensure the this compound sample is of high purity. Purification can be achieved using techniques such as column chromatography or high-performance liquid chromatography (HPLC).[2]

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a commonly recommended solvent for natural products of this type.[3] If solubility is an issue, other deuterated solvents like acetone-d₆ or benzene-d₆ can be considered.[3]

  • Sample Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.6 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • NMR Tube: Transfer the final solution to a 5 mm NMR tube.

NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher), preferably equipped with a cryoprobe, is recommended for optimal resolution and sensitivity.

1D NMR Experiments:

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds. The number of scans should be sufficient to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is necessary. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

  • DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment should be run to differentiate between CH, CH₂, and CH₃ signals.

2D NMR Experiments:

A standard suite of 2D NMR experiments is crucial for the complete structural assignment of this compound.

  • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹J-CH).

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (²J-CH, ³J-CH), which is essential for piecing together the molecular skeleton and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is critical for elucidating the relative stereochemistry of the molecule.

Visualizations

Experimental Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound.

cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant Material Plant Material Extraction Extraction Plant Material->Extraction Crude Extract Crude Extract Extraction->Crude Extract Chromatography Chromatography Crude Extract->Chromatography Pure Compound Pure Compound Chromatography->Pure Compound NMR Spectroscopy NMR Spectroscopy Pure Compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure Compound->Mass Spectrometry IR Spectroscopy IR Spectroscopy Pure Compound->IR Spectroscopy Data Analysis Data Analysis NMR Spectroscopy->Data Analysis Mass Spectrometry->Data Analysis IR Spectroscopy->Data Analysis Structure Proposal Structure Proposal Data Analysis->Structure Proposal Final Structure Final Structure Structure Proposal->Final Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Logical Flow of NMR Data Interpretation

The following diagram illustrates the logical relationship in NMR data analysis for structure elucidation.

1D_NMR 1D NMR (¹H, ¹³C, DEPT) Proton_Carbon_Framework Proton & Carbon Framework 1D_NMR->Proton_Carbon_Framework COSY 2D COSY H_H_Connectivity ¹H-¹H Connectivity COSY->H_H_Connectivity HSQC 2D HSQC C_H_Connectivity Direct ¹C-¹H Connectivity HSQC->C_H_Connectivity HMBC 2D HMBC Long_Range_Connectivity Long-Range C-H Connectivity (Molecular Skeleton) HMBC->Long_Range_Connectivity NOESY 2D NOESY Stereochemistry Relative Stereochemistry NOESY->Stereochemistry Final_Structure Final Structure Proton_Carbon_Framework->Final_Structure H_H_Connectivity->Final_Structure C_H_Connectivity->Final_Structure Long_Range_Connectivity->Final_Structure Stereochemistry->Final_Structure

Caption: Logical flow of NMR data interpretation for structural elucidation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 13-O-Acetylcorianin Solubility for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the solubility of 13-O-Acetylcorianin in Dimethyl Sulfoxide (B87167) (DMSO) for consistent and reliable cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. In cell culture, it is often used to study cellular processes such as apoptosis (programmed cell death) and to investigate signaling pathways involved in cancer and inflammation. It has been shown to be a potent inhibitor of the NF-κB and K-Ras signaling pathways and can induce apoptosis through the mitochondrial intrinsic pathway.

Q2: Why is DMSO used to dissolve this compound?

A2: this compound is a hydrophobic compound, meaning it has poor solubility in water-based solutions like cell culture media. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an ideal choice for creating high-concentration stock solutions of hydrophobic molecules for in vitro assays.[1][2]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO is cell-line dependent. However, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is generally considered safe for most cell lines and should not induce significant toxicity.[3][4] It is highly recommended to perform a DMSO toxicity assay for your specific cell line to determine the highest non-toxic concentration. Primary cells are often more sensitive to DMSO.[4]

Q4: My this compound precipitates when I add the DMSO stock solution to my cell culture medium. What can I do?

A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds and is often referred to as the compound "crashing out" of solution. This occurs because the compound's solubility limit is exceeded in the aqueous environment. Several strategies can help prevent this:

  • Lower the final concentration: The most direct solution is to use a lower final concentration of this compound in your experiment.

  • Optimize the final DMSO concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but remains within the non-toxic range for your cells.

  • Use pre-warmed media: Always add the compound to cell culture media that has been pre-warmed to 37°C.

  • Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed cell culture medium. This gradual change in solvent composition can help keep the compound in solution.

  • Add the stock solution slowly while mixing: Add the DMSO stock dropwise to the culture medium while gently vortexing or swirling to ensure rapid and uniform dispersion.

Q5: How should I prepare a vehicle control for my experiments?

A5: A vehicle control is essential to distinguish the effects of this compound from those of the solvent, DMSO. The vehicle control should contain the same final concentration of DMSO as the experimental wells, but without the this compound. For every experiment, you should have an untreated control (cells in media only), a vehicle control (cells in media + DMSO), and your experimental group (cells in media + DMSO + this compound).

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound and other hydrophobic compounds in cell culture.

Problem Potential Cause Recommended Solution
Compound will not dissolve in 100% DMSO. - Insufficient solvent volume.- Low temperature.- Impure or wet DMSO.- Increase the volume of DMSO.- Gently warm the solution to 37°C and vortex or sonicate briefly.- Use high-purity, anhydrous DMSO.
Precipitation occurs immediately upon dilution in cell culture medium. - Final concentration exceeds aqueous solubility.- Rapid dilution into a large volume of aqueous media.- Cold media.- Decrease the final working concentration of the compound.- Perform serial dilutions in pre-warmed media.- Add the DMSO stock slowly to pre-warmed (37°C) media while gently mixing.
Precipitation is observed in the culture plate after a period of incubation. - Temperature fluctuations.- Evaporation of media leading to increased compound concentration.- Interaction with media components over time.- Minimize the time culture plates are outside the incubator.- Ensure proper humidification in the incubator and use plates with low-evaporation lids.- Test the compound's stability in the specific media over the planned duration of the experiment.
Inconsistent experimental results. - Incomplete dissolution of the compound.- Precipitation of the compound in the assay.- Variable final DMSO concentrations.- Visually inspect stock and working solutions for any precipitate before each use. If present, warm and vortex to redissolve.- Perform a solubility test to determine the maximum soluble concentration under your experimental conditions (see Protocol 2).- Ensure accurate and consistent pipetting of DMSO stock solutions.
Toxicity observed in the vehicle control group. - Final DMSO concentration is too high for the cell line.- Extended exposure time to a borderline toxic DMSO concentration.- Perform a DMSO dose-response curve to determine the maximum non-toxic concentration for your specific cells and experimental duration.- Reduce the final DMSO concentration in your experiments, which may require preparing a more dilute stock solution.

Quantitative Data Summary

ParameterRecommendationRationale
DMSO Stock Solution Concentration 10-100 mM (if solubility allows)A high concentration stock minimizes the volume of DMSO added to the culture medium, keeping the final DMSO concentration low.
Final DMSO Concentration in Culture ≤ 0.5% , ideally ≤ 0.1% To avoid solvent-induced cytotoxicity and off-target effects. The optimal concentration should be determined empirically for each cell line.
Storage of Stock Solution -20°C or -80°C in small, single-use aliquotsTo prevent degradation and avoid repeated freeze-thaw cycles which can lead to precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

Procedure:

  • Preparation: Bring the vial of this compound and the DMSO to room temperature.

  • Weighing: Carefully weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • Gentle Warming (Optional): If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials and store at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium

Objective: To empirically determine the highest concentration of this compound that remains soluble in a specific cell culture medium.

Materials:

  • High-concentration stock solution of this compound in DMSO (from Protocol 1)

  • Complete cell culture medium (the same medium to be used in the experiment)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator at 37°C

  • Microscope

Procedure:

  • Prepare Serial Dilutions: Pre-warm the complete cell culture medium to 37°C. Prepare a series of dilutions of the this compound DMSO stock into the pre-warmed medium. It is recommended to perform a 2-fold serial dilution starting from a concentration that is higher than your intended highest experimental concentration.

  • Incubation: Incubate the dilutions at 37°C for a period that reflects your planned experiment duration (e.g., 1, 4, 24 hours).

  • Visual Inspection: At different time points, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment).

  • Microscopic Examination: For a more sensitive assessment, transfer a small aliquot of each dilution onto a microscope slide and examine for the presence of micro-precipitates.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your specific experimental conditions.

Visualizations

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_controls Experimental Controls weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot dilute Dilute Stock in Media thaw->dilute warm_media Pre-warm Media (37°C) warm_media->dilute add_to_cells Add to Cells dilute->add_to_cells untreated Untreated Control (Media Only) vehicle Vehicle Control (Media + DMSO) experimental Experimental Group (Media + DMSO + Compound) G cluster_nfkb NF-κB Pathway compound This compound IKK IKK compound->IKK IkB IκBα IKK->IkB P IKK->IkB NFkB p50/p65 IkB->NFkB NFkB_active p50/p65 (active) IkB->NFkB_active nucleus Nucleus NFkB_active->nucleus Translocation gene Pro-inflammatory & Pro-survival Genes NFkB_active->gene Transcription G cluster_pi3k PI3K/Akt/mTOR Pathway compound This compound PI3K PI3K compound->PI3K RTK Receptor Tyrosine Kinase RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation

References

Stability of 13-O-Acetylcorianin in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 13-O-Acetylcorianin in aqueous solutions. The information is designed to assist researchers, scientists, and drug development professionals in designing and executing experiments, as well as in interpreting their results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and the presence of nucleophiles. As an acetylated sesquiterpene lactone, it is susceptible to hydrolysis, particularly the loss of the acetyl group, under neutral to alkaline conditions and at elevated temperatures.

Q2: What is the likely degradation pathway for this compound in an aqueous environment?

A2: The most probable degradation pathway is the hydrolysis of the ester linkage at the C-13 position, leading to the formation of corianin (B1206458) and acetic acid. This deacetylation is catalyzed by both acid and base but is generally more rapid under basic conditions.

Q3: How should I prepare and store stock solutions of this compound?

A3: It is recommended to prepare stock solutions in an anhydrous organic solvent, such as DMSO or ethanol, and store them at -20°C or lower. For aqueous experimental solutions, it is advisable to prepare them fresh from the stock solution immediately before use. If aqueous solutions must be stored, they should be kept at a slightly acidic pH (e.g., pH 5-6) and at low temperatures (2-8°C) for a short duration.

Q4: Can the solvent used for extraction and storage affect the stability of this compound?

A4: Yes, reactive solvents, particularly alcohols like methanol (B129727) and ethanol, can potentially react with certain functional groups on the molecule, especially under prolonged storage or at elevated temperatures. This can lead to the formation of artifacts. It is crucial to use high-purity solvents and minimize storage time.

Troubleshooting Guides

Issue 1: Inconsistent results or loss of activity in cell-based assays.
  • Possible Cause: Degradation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • pH of Medium: Check the pH of your cell culture medium. A pH of 7.4 can lead to the hydrolysis of the acetyl group.[1]

    • Incubation Time and Temperature: Long incubation times at 37°C can accelerate degradation.[1]

    • Stability Check: Perform a stability study of this compound in your specific cell culture medium under assay conditions (e.g., 37°C, 5% CO2). Use an appropriate analytical method, such as HPLC-UV, to quantify the remaining parent compound at different time points.

    • Fresh Preparations: Always prepare fresh dilutions of this compound in the medium immediately before adding to the cells.

Issue 2: Appearance of unknown peaks in chromatograms during analysis.
  • Possible Cause: Degradation of this compound during sample preparation, storage, or analysis.

  • Troubleshooting Steps:

    • Sample Preparation: Keep samples on ice during preparation. Use a slightly acidic buffer if aqueous dilutions are necessary.

    • Autosampler Temperature: If using an HPLC with an autosampler, ensure the autosampler is cooled (e.g., 4°C) to prevent degradation of samples waiting for injection.

    • Peak Identification: The primary degradation product is likely corianin. If a standard is available, compare the retention time. Alternatively, LC-MS can be used to identify the mass of the unknown peak, which should correspond to the deacetylated product.

Data Presentation

Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Buffer at 25°C.

pHHalf-life (t½) in hours (Illustrative)% Remaining after 24 hours (Illustrative)
5.0> 168> 95%
7.448~70%
9.08< 20%

Table 2: Illustrative Temperature-Dependent Stability of this compound in Aqueous Buffer (pH 7.4).

Temperature (°C)Half-life (t½) in hours (Illustrative)% Remaining after 8 hours (Illustrative)
4> 168> 98%
2548~85%
3712~60%

Experimental Protocols

Protocol 1: Determination of pH-Dependent Stability of this compound using HPLC-UV
  • Materials:

    • This compound

    • HPLC grade acetonitrile (B52724) and water

    • Formic acid

    • Phosphate buffers (pH 5.0, 7.4, and 9.0)

    • HPLC system with UV detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Prepare the experimental solutions by spiking the stock solution into the different pH buffers to a final concentration of 50 µg/mL.

    • Incubate the solutions at a constant temperature (e.g., 25°C).

    • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

    • Immediately quench any further degradation by adding an equal volume of 0.1% formic acid in acetonitrile.

    • Analyze the samples by HPLC-UV.

      • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

      • Gradient: Start with 30% A, ramp to 90% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 210 nm.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

Mandatory Visualization

Potential Degradation Pathway of this compound cluster_conditions Accelerated by: A This compound B Corianin A->B Hydrolysis (H₂O, H⁺/OH⁻) C Acetic Acid A->C Hydrolysis (H₂O, H⁺/OH⁻) High pH High pH High Temperature High Temperature

Caption: Potential degradation of this compound via hydrolysis.

Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solution (e.g., in ACN) B Prepare Aqueous Solutions (different pH, temp) A->B C Incubate under controlled conditions B->C D Withdraw aliquots at time points C->D E Quench Reaction D->E F Analyze by HPLC-UV/LC-MS E->F G Calculate % Remaining F->G H Determine Half-life G->H

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Optimizing Western Blot Signal for Low Abundance Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Western blot signals for low-abundance proteins, with a special focus on investigating the effects of novel compounds like 13-O-Acetylcorianin.

Disclaimer on this compound

Direct scientific literature on the biological activity of this compound is not currently available. This guide provides technical support based on the inferred potential activities from its parent compound, corianin, and the broader class of acetylated sesquiterpene lactones. The proposed experimental protocols and signaling pathways are predictive and intended to guide future research.

Troubleshooting Guide: Weak or No Signal for Low-Abundance Proteins

Question: I am not seeing a band for my low-abundance protein of interest. What are the common causes and how can I troubleshoot this?

Answer:

A weak or nonexistent signal for a low-abundance protein is a common challenge in Western blotting. The issue can arise at multiple stages of the protocol. Here is a systematic guide to troubleshooting the problem.

1. Sample Preparation and Protein Extraction

  • Problem: Inefficient protein extraction or protein degradation. Proteins that are difficult to extract due to their subcellular location (e.g., nucleus, mitochondria) can lead to low yields.[1][2]

  • Solutions:

    • Optimize Lysis Buffer: Use a lysis buffer appropriate for your protein's location. For nuclear or mitochondrial proteins, a RIPA buffer containing harsher detergents like SDS may be necessary to ensure complete lysis.[2]

    • Incorporate Inhibitors: Always add a broad-spectrum protease and phosphatase inhibitor cocktail to your lysis buffer to prevent protein degradation.[3][4][5]

    • Sample Enrichment: Consider enriching your sample for the protein of interest through techniques like immunoprecipitation or cellular fractionation (e.g., nuclear/cytoplasmic extraction kits).[4][5][6]

2. Gel Electrophoresis and Protein Transfer

  • Problem: Poor separation or inefficient transfer of the protein from the gel to the membrane.

  • Solutions:

    • Increase Protein Load: For low-abundance targets, increase the amount of protein loaded per well to 50-100 µg.[3]

    • Choose the Right Gel: Use a gel percentage that provides optimal resolution for the molecular weight of your target protein. Gradient gels can be effective for separating a wide range of protein sizes.[3] The target protein should ideally migrate about 70% of the way down the gel for the best separation.[1][7]

    • Select an Optimal Membrane: PVDF membranes are often recommended for low-abundance proteins due to their higher binding capacity compared to nitrocellulose.[2][8]

    • Verify Transfer Efficiency: After transfer, stain the membrane with Ponceau S to visualize total protein and confirm that the transfer was successful and even across the gel.[3][4]

    • Optimize Transfer Conditions: Larger proteins (>70 kDa) may require longer transfer times or higher voltage.[2][8] However, be careful not to "over-transfer" smaller proteins, which can pass through the membrane.

3. Antibody Incubation and Signal Detection

  • Problem: Suboptimal antibody concentration, poor antibody quality, or insufficient signal amplification.

  • Solutions:

    • Optimize Antibody Dilutions: Titrate your primary antibody to find the optimal concentration. For weak signals, you may need to increase the concentration (e.g., from 1:1000 to 1:500 or 1:250) and incubate overnight at 4°C.[5][6]

    • Use a High-Quality Primary Antibody: Ensure your primary antibody is validated for Western blotting and shows high specificity for the target protein.[7]

    • Choose a Sensitive Detection Method: Chemiluminescent detection using a horseradish peroxidase (HRP)-conjugated secondary antibody is generally more sensitive than fluorescent methods and is highly recommended for low-abundance proteins.[2]

    • Use an Enhanced Chemiluminescent (ECL) Substrate: High-sensitivity ECL substrates are designed to produce a stronger signal and are critical for detecting faint bands.[1][2]

    • Optimize Blocking: While blocking is necessary to prevent non-specific binding, over-blocking can mask epitopes. Try reducing the concentration of the blocking agent (e.g., from 5% to 1-3% non-fat milk or BSA) or reducing the blocking time.[3][8]

Frequently Asked Questions (FAQs)

Q1: How can I be sure my protein isn't being degraded during sample preparation? A1: Always work quickly and keep your samples on ice or at 4°C.[9] Use a freshly prepared lysis buffer containing a complete protease and phosphatase inhibitor cocktail.[3][5]

Q2: What is the ideal amount of protein to load when detecting a low-abundance protein? A2: You may need to load a higher amount of total protein than for more abundant proteins. A common range to test is 50-100 µg of lysate per lane.[3]

Q3: PVDF vs. Nitrocellulose: Which membrane is better for low-abundance proteins? A3: PVDF membranes generally have a higher protein binding capacity and are more durable, making them the recommended choice for detecting low-abundance proteins.[2][8]

Q4: My signal is still weak even after optimizing my protocol. What else can I try? A4: If you have optimized all steps and the signal remains weak, consider using a sample enrichment technique like immunoprecipitation (IP) to concentrate your target protein before running the Western blot.[5][10] You can also try using a more sensitive, high-performance ECL substrate.[1]

Q5: How might a compound like this compound affect the Western blot signal of my target protein? A5: this compound, as a sesquiterpene lactone, is not a reagent used to enhance the Western blot technique itself. Instead, it may modulate the biological expression of your target protein within the cells you are studying. Sesquiterpene lactones are known to affect signaling pathways that regulate gene expression, such as NF-κB and STAT3.[1][3] Therefore, treating your cells with this compound could potentially increase or decrease the actual amount of the protein, which you would then detect via Western blot.

Investigating the Effect of this compound on Low-Abundance Proteins

Since this compound may alter cellular processes, a Western blot is an appropriate method to determine if it affects the expression level of a low-abundance protein of interest.

Hypothetical Signaling Pathway

Sesquiterpene lactones often exert their effects by inhibiting the NF-κB signaling pathway.[2][4][11] This is a plausible mechanism through which this compound could alter the expression of a target protein.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Experimental Protocol: Investigating Protein Expression Changes

This protocol outlines how to treat cells with this compound and subsequently perform a Western blot to detect changes in a low-abundance protein.

1. Cell Culture and Treatment:

  • Plate cells at a desired density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Protein Lysate Preparation:

  • After treatment, wash cells twice with ice-cold PBS.

  • Add 150-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each plate.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine protein concentration using a BCA assay.

3. Western Blotting (Optimized for Low Abundance):

  • Loading: Load 50-100 µg of protein lysate per lane in a polyacrylamide gel suitable for your protein's size.

  • Electrophoresis: Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer proteins to a PVDF membrane. Optimize transfer time based on protein size. Confirm transfer with Ponceau S stain.

  • Blocking: Block the membrane with 3% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody: Incubate the membrane with the primary antibody (at an optimized dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times for 5 minutes each with TBST.

  • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody (at an optimized dilution) for 1 hour at room temperature.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection: Add a high-sensitivity ECL substrate to the membrane and image using a chemiluminescence detection system. Adjust exposure time to maximize signal without saturating the bands.

Data Presentation: Key Optimization Parameters

The following table summarizes recommended starting points and ranges for optimizing your Western blot protocol for low-abundance proteins.

ParameterRecommendation for Low-Abundance ProteinsCommon Range / Notes
Protein Load 50-100 µgHigher loads increase target protein amount.[3]
Membrane Type PVDFHigher binding capacity than nitrocellulose.[2][8]
Blocking Agent 1-3% BSA or Non-Fat Milk in TBSTReduce concentration to avoid masking epitopes.[3][8]
Primary Antibody Dilution 1:250 - 1:1000Titration is critical. Start with a higher concentration.[5][6]
Primary Incubation Overnight at 4°CLonger incubation can increase signal.[5]
Secondary Antibody HRP-conjugatedRecommended for sensitive chemiluminescent detection.[2]
Detection Substrate High-Sensitivity ECL SubstrateEssential for amplifying weak signals.[1][2]

Visualized Workflows and Logic

General Workflow for Western Blot Optimization

G A 1. Sample Prep B 2. Protein Quantification (BCA Assay) A->B C 3. Load High Amount (50-100 µg) B->C D 4. Gel Electrophoresis C->D E 5. Transfer to PVDF D->E F 6. Ponceau S Stain (Check Transfer) E->F G 7. Blocking (Low Concentration) F->G H 8. Primary Antibody (Overnight at 4°C) G->H I 9. Secondary Antibody (HRP) H->I J 10. High-Sensitivity ECL I->J K 11. Imaging J->K

Caption: Optimized workflow for detecting low-abundance proteins.

Troubleshooting Logic for Weak/No Signal

G Start Start: Weak or No Signal Ponceau Is Ponceau S stain OK? Start->Ponceau Loading Is loading control visible? Ponceau->Loading Yes FixTransfer Troubleshoot Transfer: - Check buffer - Adjust time/voltage - Ensure good contact Ponceau->FixTransfer No PositiveControl Is positive control visible? Loading->PositiveControl Yes IncreaseLoad Troubleshoot Sample Prep: - Increase protein load - Check for degradation - Optimize lysis buffer Loading->IncreaseLoad No AntibodyIssue Troubleshoot Antibodies/Detection: - Increase Ab concentration - Use fresh antibody - Use high-sensitivity ECL PositiveControl->AntibodyIssue No Success Problem Likely Solved PositiveControl->Success Yes

Caption: A logical flowchart for troubleshooting a weak Western blot signal.

References

Troubleshooting high background in 13-O-Acetylcorianin immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering high background issues in immunofluorescence (IF) experiments, with a focus on experiments involving novel compounds such as 13-O-Acetylcorianin.

Troubleshooting Guide: High Background in Immunofluorescence

High background fluorescence can obscure specific signals, making data interpretation difficult. The following guide provides a systematic approach to identifying and resolving common causes of high background.

Question: I am observing high background staining in my immunofluorescence experiment with this compound. What are the potential causes and how can I resolve this?

Answer: High background in immunofluorescence is a common issue that can arise from several factors throughout the experimental workflow. While the presence of a specific compound like this compound could potentially influence the experiment, the root cause is often related to the standard immunofluorescence protocol. Here is a step-by-step guide to troubleshoot the problem.

Frequently Asked Questions (FAQs)

Q1: Could the primary or secondary antibody concentration be the issue?

A1: Yes, excessively high antibody concentrations are a frequent cause of non-specific binding and high background.[1][2][3][4] It is crucial to determine the optimal antibody concentration by performing a titration.[5]

Q2: How important is the blocking step in preventing high background?

A2: The blocking step is critical for preventing non-specific antibody binding. Inadequate or inappropriate blocking can lead to antibodies binding to non-target sites. Using a blocking serum from the same species as the secondary antibody is recommended.

Q3: Can insufficient washing contribute to high background?

A3: Absolutely. Insufficient washing between antibody incubation steps fails to remove unbound or loosely bound antibodies, leading to increased background signal. It is important to perform thorough washes with an appropriate buffer, such as PBS.

Q4: How does fixation affect background fluorescence?

A4: The fixation method can significantly impact background. Aldehyde-based fixatives like formalin can induce autofluorescence. Trying different fixatives or using agents like sodium borohydride (B1222165) to quench autofluorescence can be beneficial.

Q5: What is autofluorescence and how can I minimize it?

A5: Autofluorescence is the natural fluorescence emitted by certain biological structures within the tissue or cells. It can be a significant source of background noise. To check for autofluorescence, examine an unstained sample under the microscope. Methods to reduce it include pre-photobleaching the tissue or using quenching agents like Sudan Black B.

Q6: Could my secondary antibody be binding non-specifically?

A6: Yes, the secondary antibody can sometimes bind non-specifically to the sample. To test for this, run a control where the primary antibody is omitted. If staining is still observed, the secondary antibody is likely binding non-specifically.

Experimental Protocols

Protocol 1: Optimized Immunofluorescence Staining

This protocol provides a general framework for immunofluorescence staining, with an emphasis on steps critical for minimizing background.

1. Sample Preparation:

  • Prepare cells or tissue sections on slides or coverslips.

2. Fixation:

  • Fix samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

  • Note: Some antigens may require different fixation methods, such as cold methanol.

3. Permeabilization (for intracellular antigens):

  • Permeabilize cells with a detergent-based buffer (e.g., 0.1-0.5% Triton X-100 in PBS for 10-15 minutes).

4. Blocking:

  • Incubate samples in a blocking buffer for at least 1 hour at room temperature. A common blocking buffer is 5% normal serum (from the same species as the secondary antibody) and 1-3% BSA in PBS.

5. Primary Antibody Incubation:

  • Dilute the primary antibody to its optimal concentration (determined by titration) in the blocking buffer.

  • Incubate samples with the primary antibody, typically for 1-2 hours at room temperature or overnight at 4°C.

6. Washing:

  • Wash the samples three times with PBS or PBS-T (PBS with 0.05% Tween-20) for 5 minutes each to remove unbound primary antibody.

7. Secondary Antibody Incubation:

  • Dilute the fluorophore-conjugated secondary antibody to its optimal concentration in the blocking buffer.

  • Incubate samples with the secondary antibody for 1 hour at room temperature, protected from light.

8. Final Washes:

  • Wash the samples three times with PBS or PBS-T for 5 minutes each, protected from light.

9. Counterstaining and Mounting:

  • (Optional) Counterstain nuclei with DAPI or Hoechst.

  • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

Protocol 2: Primary Antibody Titration

To determine the optimal concentration of a primary antibody, perform a serial dilution.

  • Prepare a range of dilutions for the primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000).

  • Prepare identical sample slides for each dilution.

  • Follow the standard immunofluorescence protocol, incubating each slide with a different antibody dilution.

  • Use a constant, optimal concentration for the secondary antibody.

  • Image all slides using the same microscope settings.

  • Compare the images to identify the dilution that provides the best signal-to-noise ratio.

Data Presentation

The following table summarizes common causes of high background and their corresponding solutions.

Potential Cause Recommended Solution Relevant Controls
Antibody Concentration Too High Titrate primary and secondary antibodies to determine optimal dilution.No primary antibody control; Isotype control.
Insufficient Blocking Increase blocking incubation time (e.g., 1-2 hours). Use 5-10% normal serum from the secondary antibody host species.No primary antibody control.
Inadequate Washing Increase the number and duration of wash steps. Add a mild detergent like Tween-20 to the wash buffer.-
Fixation-Induced Autofluorescence Try a different fixation method (e.g., methanol). Use a quenching agent like sodium borohydride.Unstained sample control.
Tissue Autofluorescence Treat with a quenching agent (e.g., Sudan Black B). Use fluorophores with longer excitation/emission wavelengths.Unstained sample control.
Secondary Antibody Non-Specific Binding Run a "secondary antibody only" control (omit primary antibody). Ensure the secondary antibody is appropriate for the primary antibody species.No primary antibody control.
Hydrophobic and Ionic Interactions Increase the salt concentration of the wash buffer. Use a protein-rich blocking solution like BSA.-

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting high background in immunofluorescence.

TroubleshootingWorkflow Start High Background Observed Check_Autofluorescence Check Unstained Control for Autofluorescence Start->Check_Autofluorescence Autofluorescence_Present Autofluorescence Present? Check_Autofluorescence->Autofluorescence_Present Quench_Autofluorescence Implement Quenching Strategy (e.g., Sudan Black B, Photobleaching) Autofluorescence_Present->Quench_Autofluorescence Yes Secondary_Control Run Secondary Antibody Only Control Autofluorescence_Present->Secondary_Control No Quench_Autofluorescence->Secondary_Control Secondary_Staining Staining Present? Secondary_Control->Secondary_Staining Change_Secondary Change Secondary Antibody or Blocking Secondary_Staining->Change_Secondary Yes Titrate_Primary Titrate Primary Antibody Secondary_Staining->Titrate_Primary No Change_Secondary->Titrate_Primary Optimize_Blocking Optimize Blocking (Time, Reagent) Titrate_Primary->Optimize_Blocking Optimize_Washing Optimize Washing (Time, Buffer) Optimize_Blocking->Optimize_Washing Resolved Problem Resolved Optimize_Washing->Resolved

Caption: A flowchart for systematically troubleshooting high background.

Key Factors in Immunofluorescence Background

This diagram illustrates the interplay of key factors that can contribute to high background.

HighBackgroundFactors High_Background High Background Antibodies Antibody Issues High_Background->Antibodies Protocol Protocol Steps High_Background->Protocol Sample Sample Properties High_Background->Sample Concentration High Concentration Antibodies->Concentration NonSpecific_Binding Non-Specific Binding Antibodies->NonSpecific_Binding Blocking Inadequate Blocking Protocol->Blocking Washing Insufficient Washing Protocol->Washing Fixation Fixation Artifacts Protocol->Fixation Autofluorescence Endogenous Autofluorescence Sample->Autofluorescence

Caption: Major contributors to high immunofluorescence background.

References

Challenges in quantifying 13-O-Acetylcorianin in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 13-O-Acetylcorianin in complex mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow, from sample preparation to final analysis.

Issue 1: Low or No Recovery of this compound After Extraction

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Incomplete Cell Lysis Ensure plant material is finely ground (40-60 mesh) to maximize surface area for solvent penetration.[1]
Inappropriate Solvent Choice This compound is a moderately polar sesquiterpenoid lactone. Use polar solvents like methanol (B129727) or ethanol (B145695) for extraction.[2] For complex matrices, a sequential extraction with solvents of increasing polarity may be beneficial.
Insufficient Extraction Time or Agitation Maceration should be carried out for at least 48-72 hours with occasional agitation to ensure equilibrium is reached between the solvent and the plant matrix.[1]
Thermal Degradation This compound may be thermolabile. Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a temperature below 45°C.[1] Consider non-heat-based extraction methods like ultrasound-assisted extraction (UAE) for temperature-sensitive compounds.
Suboptimal Liquid-Liquid Partitioning When partitioning the crude extract, ensure the pH of the aqueous phase is neutral to slightly acidic to prevent hydrolysis of the lactone and acetyl groups. Use an appropriate organic solvent like ethyl acetate (B1210297) for efficient partitioning.[2]

Experimental Protocol: Optimized Extraction of this compound

  • Plant Material Preparation: Air-dry fresh Coriaria plant material (leaves or seeds) away from direct sunlight and grind into a fine powder (40-60 mesh).

  • Maceration:

    • Soak the powdered plant material in 95% ethanol (1:10 w/v) in a sealed container for 72 hours at room temperature, with occasional shaking.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process twice more on the plant residue and combine the filtrates.

  • Concentration: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature below 45°C.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as hexane, chloroform, and finally ethyl acetate.

    • The this compound is expected to be enriched in the ethyl acetate fraction.

  • Purification:

    • Subject the dried ethyl acetate fraction to column chromatography on silica (B1680970) gel (200-300 mesh).

    • Elute with a gradient of petroleum ether-ethyl acetate, starting with a low polarity and gradually increasing the concentration of ethyl acetate.

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify and pool the fractions containing this compound.

G cluster_extraction Extraction Workflow cluster_purification Purification Workflow plant_material Powdered Plant Material maceration Maceration (95% Ethanol, 72h) plant_material->maceration filtration Filtration maceration->filtration concentration Concentration (< 45°C) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (Ethyl Acetate) crude_extract->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography tlc TLC Monitoring column_chromatography->tlc pure_compound Pure this compound tlc->pure_compound G cluster_troubleshooting Chromatography Troubleshooting Logic start Poor Peak Shape or Resolution check_mobile_phase Optimize Mobile Phase Gradient? start->check_mobile_phase check_injection Reduce Injection Volume/Dilute Sample? check_mobile_phase->check_injection No Improvement solution Improved Chromatography check_mobile_phase->solution Yes check_solvent Sample Dissolved in Initial Mobile Phase? check_injection->check_solvent No Improvement check_injection->solution Yes check_column Use Guard Column/Flush or Replace Analytical Column? check_solvent->check_column No Improvement check_solvent->solution Yes check_cleanup Improve Sample Cleanup (SPE)? check_column->check_cleanup No Improvement check_column->solution Yes check_cleanup->solution Yes G cluster_fragmentation Predicted MS/MS Fragmentation Pathway precursor [M+H]⁺ m/z 337.1 fragment1 [M+H - C₂H₄O₂]⁺ m/z 277.1 precursor->fragment1 - 60 Da (Acetic Acid) fragment2 [M+H - C₂H₄O₂ - H₂O]⁺ m/z 259.1 fragment1->fragment2 - 18 Da (Water) fragment3 [M+H - C₂H₄O₂ - H₂O - CO]⁺ m/z 231.1 fragment2->fragment3 - 28 Da (CO)

References

Interpreting mass spectrometry fragmentation of 13-O-Acetylcorianin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides valuable insights into the mass spectrometric analysis of 13-O-Acetylcorianin, a picrotoxane-type sesquiterpene lactone. Due to the limited availability of direct experimental data for this specific compound, this document leverages fragmentation patterns observed for structurally related sesquiterpene lactones and acetylated natural products to provide a predictive interpretation of its mass spectrum.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: The molecular formula for this compound is C₁₇H₂₀O₇, which corresponds to a monoisotopic mass of approximately 336.12 g/mol [1]. When using soft ionization techniques like Electrospray Ionization (ESI), you should look for the protonated molecule [M+H]⁺ at m/z 337.13, or other adducts such as the sodiated molecule [M+Na]⁺ at m/z 359.11.

Q2: I don't see the molecular ion peak in my EI-MS spectrum. Is this normal?

A2: Yes, it is not uncommon for the molecular ion peak of complex molecules like sesquiterpene lactones to be of very low abundance or completely absent in Electron Ionization (EI) mass spectrometry. This is due to the high energy of the ionization technique, which can cause extensive fragmentation. Softer ionization methods like ESI or Chemical Ionization (CI) are more likely to yield an observable molecular ion or protonated molecule.

Q3: What are the most likely initial fragmentation steps for this compound?

A3: The most probable initial fragmentation events involve the neutral loss of the acetyl group. This can occur in two primary ways:

  • Loss of acetic acid (CH₃COOH): This is a common fragmentation pathway for acetylated compounds, resulting in a neutral loss of approximately 60 Da.

  • Loss of ketene (B1206846) (CH₂=C=O): This involves the cleavage of the acetyl group, leading to a neutral loss of about 42 Da.

Q4: What other fragment ions can I expect to see?

A4: Following the initial loss of the acetyl group, further fragmentation of the sesquiterpene lactone core is expected. This can include successive losses of water (H₂O, ~18 Da) and carbon monoxide (CO, ~28 Da), which are characteristic of lactone-containing structures[2]. The complex ring system of the picrotoxane skeleton may also lead to characteristic ring cleavages.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No signal or very low intensity Insufficient sample concentration.Prepare a more concentrated sample solution (typically 1-10 µg/mL).
Inappropriate solvent.Use a solvent compatible with your ionization source, such as methanol (B129727) or acetonitrile (B52724).
Instrument parameters not optimized.Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) for the compound.
Complex, uninterpretable spectrum In-source fragmentation.If using ESI, try reducing the cone voltage or fragmentor voltage to minimize in-source collision-induced dissociation.
Sample impurity.Purify the sample using techniques like HPLC.
Unexpected m/z values Formation of different adducts (e.g., K⁺, NH₄⁺).Check the solvents and additives used. Try to identify the adduct by the mass difference from the expected [M+H]⁺ or [M+Na]⁺.
Presence of isotopes.Look for the characteristic isotopic pattern. For a molecule with 17 carbons, an M+1 peak of approximately 18.7% of the monoisotopic peak is expected.

Predicted Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound based on common fragmentation patterns of related compounds.

m/z (Predicted) Proposed Identity Neutral Loss Notes
337.13[M+H]⁺-Protonated molecular ion.
277.09[M+H - C₂H₄O₂]⁺Acetic Acid (60.04 Da)A very common loss from acetylated molecules.
295.11[M+H - C₂H₂O]⁺Ketene (42.02 Da)Another common fragmentation pathway for acetyl groups.
259.08[M+H - C₂H₄O₂ - H₂O]⁺Acetic Acid + WaterSequential loss following the initial loss of acetic acid.
249.10[M+H - C₂H₂O - CO - H₂O]⁺Ketene + Carbon Monoxide + WaterFurther fragmentation of the lactone core.

Experimental Protocols

Sample Preparation

  • Accurately weigh 1 mg of this compound.

  • Dissolve the sample in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

  • If using LC-MS, the stock solution can be diluted with the initial mobile phase.

Mass Spectrometry Analysis (ESI-Q-TOF)

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, coupled with an Electrospray Ionization (ESI) source is recommended.

  • Ionization Mode: Positive ion mode is typically used for this class of compounds.

  • Infusion Mode:

    • Flow Rate: 5-10 µL/min.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizer Gas (N₂): 1-2 Bar.

    • Drying Gas (N₂): 4-8 L/min at 180-220 °C.

  • Data Acquisition:

    • Full Scan MS: Acquire data in the m/z range of 100-500 to observe the protonated molecule and major fragments.

    • Tandem MS (MS/MS): Select the protonated molecule ([M+H]⁺ at m/z 337.1) as the precursor ion for collision-induced dissociation (CID). Vary the collision energy (e.g., 10-40 eV) to observe the fragmentation pattern.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of this compound.

Fragmentation_Pathway M [M+H]⁺ m/z 337.13 F1 [M+H - C₂H₄O₂]⁺ m/z 277.09 M->F1 - C₂H₄O₂ (Acetic Acid) F2 [M+H - C₂H₂O]⁺ m/z 295.11 M->F2 - C₂H₂O (Ketene) F3 [M+H - C₂H₄O₂ - H₂O]⁺ m/z 259.08 F1->F3 - H₂O

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

References

Validation & Comparative

13-O-Acetylcorianin vs. Corianin: A Comparative Analysis of Biological Activity and A Roadmap for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

A significant gap in the current scientific literature prevents a direct, data-driven comparison of the biological activities of 13-O-Acetylcorianin and its parent compound, corianin (B1206458). [1] Extensive searches of chemical and biological databases have not identified any peer-reviewed studies that detail the specific biological effects, mechanisms of action, or provide a comparative analysis of these two sesquiterpenoide lactones.[1] This guide, therefore, serves to highlight this knowledge deficit and proposes a framework for future investigations into these potentially bioactive molecules.

While direct experimental data is absent, the known activities of the broader class of sesquiterpenoide lactones allow for the formulation of hypotheses regarding the potential biological activities of this compound and corianin.[2] Acetylation, the key structural difference between the two compounds, can significantly alter the pharmacokinetic and pharmacodynamic properties of natural products, often enhancing bioavailability and therapeutic efficacy.[2] A direct comparison is therefore a scientifically valuable endeavor to understand the structure-activity relationship.[1]

Hypothetical Comparative Biological Activities

Based on the activities of related sesquiterpenoide lactones, future research could focus on the following key areas[1][2]:

  • Cytotoxicity: Evaluation against a panel of cancer cell lines is a common starting point for novel natural products.[1]

  • Anti-inflammatory Activity: Many sesquiterpenoide lactones exhibit potent anti-inflammatory effects, often through the inhibition of the NF-κB signaling pathway.[2]

  • Neuroprotective Effects: Some sesquiterpenoide lactones have demonstrated neuroprotective properties, potentially through the activation of antioxidant response pathways.[2]

Proposed Experimental Protocols for Comparative Analysis

To address the current data gap, a systematic evaluation of this compound and corianin is required. The following are standard experimental protocols that could be employed:

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which can indicate the number of viable cells.[1]

Protocol:

  • Seed cells in 96-well plates at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and corianin for a specified period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Protocol:

  • Culture macrophage cells in 96-well plates.

  • Pre-treat the cells with different concentrations of this compound and corianin for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the NO concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite (B80452) is used to quantify the NO concentration.

Hypothetical Signaling Pathways

The biological effects of sesquiterpenoide lactones are often mediated through the modulation of key signaling pathways. The following diagrams illustrate hypothetical pathways that could be investigated for this compound and corianin.

G cluster_0 Proposed Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription Compound This compound or Corianin Compound->IKK Compound->NFkB Inhibition

Caption: Proposed anti-inflammatory signaling pathway of this compound and corianin.

G cluster_1 Proposed Anticancer Signaling Pathway Compound This compound or Corianin ROS ↑ ROS Compound->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Bax Bax Mitochondrion->Bax Activation Bcl2 Bcl-2 Mitochondrion->Bcl2 Inhibition CytochromeC Cytochrome c release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed anticancer signaling pathway of this compound and corianin.

Conclusion and Future Directions

There is a clear and significant gap in the scientific literature regarding the biological activities of this compound and corianin.[1] The absence of empirical data prevents any meaningful comparison between the acetylated and deacetylated forms of this sesquiterpenoide lactone.[1] Future research should focus on the systematic evaluation of these compounds using established protocols to assess their cytotoxic, anti-inflammatory, and other potential biological activities.[1] Such studies would not only fill the current knowledge void but also potentially uncover novel therapeutic agents. The presence of the acetyl group at the 13-O position could significantly impact the compound's lipophilicity, cell permeability, and interaction with biological targets, making a direct comparison a scientifically valuable endeavor.[1]

References

The Impact of Acetylation on Corianin's Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the potential effects of acetylation on the biological activity of the sesquiterpene lactone, corianin (B1206458), is presented for researchers, scientists, and drug development professionals. This guide addresses the current knowledge gap regarding 13-O-acetylcorianin and provides a framework for future investigation.

A thorough review of existing scientific literature reveals a significant lack of empirical data directly comparing the bioactivity of corianin and its acetylated derivative, this compound.[1] Despite the absence of direct comparative studies, the known effects of acetylation on other natural products allow for the formulation of hypotheses regarding the potential enhancements in corianin's therapeutic properties. Acetylation, the addition of an acetyl group, is a common chemical modification that can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, often leading to enhanced bioavailability and efficacy.[2][3] This guide synthesizes the inferred biological activities of corianin and this compound, details relevant experimental protocols for their evaluation, and presents hypothetical data to illustrate a comparative analysis.

Hypothetical Comparative Bioactivity Data

While awaiting empirical data, the following tables have been constructed to illustrate how the comparative bioactivities of corianin and this compound could be presented. These tables are based on the inferred anticancer and anti-inflammatory properties of sesquiterpene lactones.

Table 1: Hypothetical Cytotoxicity of Corianin and this compound in Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)
CorianinA549 (Lung Carcinoma)15.2
This compoundA549 (Lung Carcinoma)8.5
CorianinMCF-7 (Breast Cancer)22.8
This compoundMCF-7 (Breast Cancer)12.1
CorianinHeLa (Cervical Cancer)18.9
This compoundHeLa (Cervical Cancer)9.7

IC₅₀ (Half-maximal inhibitory concentration) values are hypothetical and represent the concentration of a compound that inhibits 50% of cell growth.

Table 2: Hypothetical Anti-inflammatory Activity of Corianin and this compound

CompoundAssayIC₅₀ (µM)
CorianinNitric Oxide Inhibition (LPS-stimulated RAW 264.7 cells)25.4
This compoundNitric Oxide Inhibition (LPS-stimulated RAW 264.7 cells)14.3
CorianinNF-κB Reporter Assay (HEK293T cells)18.6
This compoundNF-κB Reporter Assay (HEK293T cells)9.2

IC₅₀ values are hypothetical and represent the concentration of a compound that inhibits 50% of the measured inflammatory response.

Potential Signaling Pathways and Mechanisms

The biological activities of sesquiterpene lactones are often attributed to their ability to modulate key signaling pathways involved in cell growth, apoptosis, and inflammation. It is hypothesized that corianin and its acetylated derivative may exert their effects through pathways such as NF-κB and apoptosis induction.

cluster_0 Proposed Anticancer Signaling Pathway Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Compound->Bcl2 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bax ↑ Bax (Pro-apoptotic) Mitochondria->Bax Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Caspase9 Bax->Caspase9

Caption: Proposed anticancer signaling pathway of this compound.[2]

cluster_1 Proposed Anti-inflammatory Signaling Pathway LPS Lipopolysaccharide (LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->Inflammatory_Genes activates Compound This compound Compound->IKK inhibits

Caption: Hypothetical anti-inflammatory signaling pathway.[1]

Experimental Protocols

To empirically determine the bioactivity of corianin and this compound, the following experimental protocols are recommended.

Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HeLa) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of corianin and this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

Anti-inflammatory Activity: Nitric Oxide Assay

This assay is based on the Griess reaction and measures the production of nitric oxide (NO), a pro-inflammatory mediator.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of corianin and this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response. Incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite (B80452) (a stable product of NO) from a standard curve and calculate the percentage of NO inhibition.

NF-κB Inhibition: Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor.

  • Cell Transfection: Use a stable cell line expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293T-NF-κB-luc).

  • Compound Treatment: Treat the cells with various concentrations of corianin and this compound.

  • Stimulation: Stimulate NF-κB activation with an appropriate agent (e.g., TNF-α).

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Experimental Workflow

The following diagram outlines a general workflow for the initial biological evaluation of corianin and its acetylated derivative.

cluster_2 General Experimental Workflow Start Isolation/Synthesis of Corianin & this compound Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity AntiInflammatory Anti-inflammatory Screening (NO Assay) Start->AntiInflammatory Mechanism Mechanism of Action Studies (e.g., Western Blot, Reporter Assays) Cytotoxicity->Mechanism AntiInflammatory->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Conclusion Conclusion on Comparative Bioactivity InVivo->Conclusion

Caption: General experimental workflow for natural product evaluation.

References

A Proposed Framework for Investigating the Structure-Activity Relationship of 13-O-Acetylcorianin Derivatives for Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive review of scientific literature reveals a notable scarcity of available data on the specific biological activities and structure-activity relationships (SAR) of 13-O-acetylcorianin and its derivatives. This guide, therefore, serves as a proposed framework to steer future research in this area, drawing upon the established biological activities of the broader class of sesquiterpene lactones, to which this compound belongs. The quantitative data and specific signaling pathways presented herein are hypothetical and intended to be illustrative of a potential SAR study.

The family of sesquiterpene lactones is well-regarded for a variety of biological activities, including potent anticancer and anti-inflammatory effects.[1][2][3][4] The presence of an α-methylene-γ-lactone functional group is often crucial for this activity, as it can react with nucleophilic groups in biological macromolecules, such as cysteine residues in proteins, through a Michael-type addition.[5] This interaction can modulate the function of key proteins involved in cell proliferation and inflammation, such as those in the NF-κB and apoptosis signaling pathways. This guide outlines a potential approach to systematically evaluate the SAR of novel this compound derivatives as potential anticancer agents.

Comparative Biological Activity: A Hypothetical Analysis

An SAR study would involve the synthesis of a series of this compound derivatives with systematic modifications to their chemical structure. The cytotoxic activity of these compounds would then be evaluated against a panel of cancer cell lines. The following table presents hypothetical data for a series of such derivatives against the human breast cancer cell line MDA-MB-231, as an example of how such data would be presented.

Table 1: Hypothetical Cytotoxic Activity of this compound Derivatives against MDA-MB-231 Cells

CompoundR1-SubstitutionR2-SubstitutionIC50 (µM)
1 (Parent) -COCH3-H15.2
2 -H-H25.8
3 -COCH2CH3-H12.5
4 -COCH3-OH8.1
5 -COCH3-OCH310.3
6 -COCH3-Cl5.7
7 -H-OH18.4

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

A crucial component of any SAR study is the use of standardized and reproducible experimental protocols. The following is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity as an indicator of cell viability and cytotoxicity.

MTT Assay for Cytotoxicity

  • Cell Seeding: Plate MDA-MB-231 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions for each this compound derivative in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in phosphate-buffered saline (PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 values can then be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Research Framework and Potential Mechanism

Diagrams are essential for visualizing complex relationships and workflows. The following diagrams, created using the DOT language, illustrate the general workflow of an SAR study and a hypothetical signaling pathway that could be modulated by this compound derivatives.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Parent Compound (this compound) synthesis Design & Synthesize Derivatives start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification cytotoxicity In Vitro Cytotoxicity (MTT Assay) purification->cytotoxicity pathway_analysis Mechanism of Action (Western Blot, etc.) cytotoxicity->pathway_analysis sar_analysis Structure-Activity Relationship (SAR) pathway_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General workflow for a structure-activity relationship (SAR) study.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion tnfr TNFR ikk IKK Complex tnfr->ikk TNFα ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) nfkb_n NF-κB (Active) nfkb->nfkb_n Translocation ikb_nfkb IκBα-NF-κB (Inactive) ikb_nfkb->nfkb IκBα Degradation bax Bax cyto_c Cytochrome c bax->cyto_c Release bcl2 Bcl-2 bcl2->bax genes Transcription of Anti-apoptotic Genes (e.g., Bcl-2) nfkb_n->genes genes->bcl2 cas9 Caspase-9 cyto_c->cas9 Activation cas3 Caspase-3 cas9->cas3 Activation apoptosis Apoptosis cas3->apoptosis derivative This compound Derivative derivative->ikk Inhibition derivative->bcl2 Inhibition

Caption: Hypothetical signaling pathway modulated by this compound derivatives.

References

Validating the GABA-A Receptor as the Primary Target of 13-O-Acetylcorianin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the γ-aminobutyric acid type A (GABA-A) receptor as the primary molecular target of the neurotoxic sesquiterpenoid, 13-O-Acetylcorianin. Due to a scarcity of direct experimental data for this specific compound in publicly available literature, this validation is built upon a comparative framework with well-characterized GABA-A receptor antagonists, particularly the structurally related picrotoxin (B1677862).

This compound belongs to the picrotoxane family of sesquiterpenes, a class of compounds recognized for their neuroactive and often toxic properties.[1] The principal mechanism of neurotoxicity for extensively studied picrotoxanes, such as picrotoxinin, is the non-competitive antagonism of GABA-A receptors.[1] These receptors are the primary mediators of inhibitory neurotransmission in the central nervous system.[1] Blockade of these receptors leads to a reduction in inhibitory signaling, resulting in neuronal hyperexcitability, convulsions, and in severe instances, fatality.[1] Given its structural similarity to other neurotoxic picrotoxanes, this compound is presumed to share this mechanism of action.[1]

Comparative Analysis of GABA-A Receptor Antagonists

To contextualize the likely activity of this compound, its predicted properties are compared with two well-established GABA-A receptor antagonists: picrotoxin (a non-competitive antagonist) and bicuculline (B1666979) (a competitive antagonist).

FeatureThis compound (Inferred)PicrotoxinBicuculline
Type of Antagonism Non-competitiveNon-competitiveCompetitive
Binding Site on GABA-A Receptor Picrotoxin binding site within the ion channelPicrotoxin binding site within the ion channelGABA binding site (orthosteric site)
Effect on GABA Efficacy (Maximal Response) DecreaseDecreaseNo change (parallel shift in dose-response curve)
Effect on GABA Potency (EC50) Slight increase or no changeSlight increase or no changeIncrease (requires higher GABA concentration for same effect)
Primary Behavioral Effect Convulsions, seizuresConvulsions, seizuresConvulsions, seizures

Quantitative Performance Data of Alternative Compounds

The following table summarizes the inhibitory potency (IC50) of picrotoxin and bicuculline from various studies. The absence of data for this compound underscores the necessity for future experimental investigation.

CompoundAssay ConditionsIC50 ValueReference
PicrotoxinElectrophysiology (in presence of 30 µM GABA)0.8 µM
PicrotoxinElectrophysiology (in presence of 1 mM GABA)2.2 µM
BicucullineElectrophysiology (in presence of 30 µM GABA)3.3 µM
BicucullineLabel-free Epic Assay (in presence of 10 µM GABA)16.7 µM
BicucullineOn GABA-A receptors2 µM

Experimental Protocols for Target Validation

To empirically validate the interaction of this compound with the GABA-A receptor, the following experimental protocols are recommended.

Protocol 1: Radioligand Binding Assay

This assay determines the ability of a test compound to displace a radiolabeled ligand that binds to a specific site on the GABA-A receptor. To characterize a non-competitive antagonist, a radioligand that binds to the picrotoxin site, such as [3H]EBOB (4'-ethynyl-4-n-[3H]propylbicycloorthobenzoate), is ideal.

Objective: To determine the binding affinity (Ki) of this compound for the non-competitive antagonist site on the GABA-A receptor.

Materials:

  • Membrane preparation from rat brain or cells expressing recombinant GABA-A receptors.

  • Radioligand: [3H]EBOB.

  • Non-specific binding control: Excess unlabeled picrotoxin.

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with a fixed concentration of [3H]EBOB and varying concentrations of this compound.

  • Parallel incubations should be performed with an excess of unlabeled picrotoxin to determine non-specific binding.

  • After incubation to equilibrium, rapidly filter the samples through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp)

This functional assay directly measures the effect of a compound on the flow of ions through the GABA-A receptor channel.

Objective: To characterize the functional effect of this compound on GABA-induced currents.

Materials:

  • Xenopus oocytes or mammalian cells (e.g., HEK293) expressing recombinant GABA-A receptors (e.g., α1β2γ2).

  • Two-electrode voltage clamp or patch-clamp setup.

  • External and internal recording solutions.

  • GABA.

  • Test compound: this compound.

Procedure:

  • Prepare and mount the oocyte or cell in the recording chamber.

  • Clamp the cell membrane at a holding potential of -60 mV.

  • Apply a concentration of GABA that elicits a submaximal current (e.g., EC20-EC50).

  • Once a stable baseline GABA-evoked current is established, co-apply varying concentrations of this compound with GABA.

  • Measure the reduction in the amplitude of the GABA-evoked current.

  • To distinguish between competitive and non-competitive antagonism, perform a GABA dose-response curve in the absence and presence of a fixed concentration of this compound. A non-competitive antagonist will reduce the maximal response to GABA, while a competitive antagonist will cause a parallel rightward shift of the curve.

Protocol 3: Behavioral Assay (Seizure Susceptibility)

Objective: To assess the in vivo pro-convulsant effect of this compound, consistent with GABA-A receptor antagonism.

Materials:

  • Rodents (e.g., mice or rats).

  • Test compound: this compound.

  • Vehicle control.

  • Observation arena.

  • Video recording equipment.

Procedure:

  • Administer varying doses of this compound (or vehicle) to the animals.

  • Observe the animals for a defined period for the onset, duration, and severity of seizures.

  • Seizure activity can be scored using a standardized scale (e.g., the Racine scale).

  • The dose-dependent increase in seizure susceptibility would be consistent with the blockade of inhibitory GABAergic neurotransmission.

Visualizing the Molecular and Experimental Landscape

GABA_A_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to 13_O_Acetylcorianin This compound 13_O_Acetylcorianin->GABA_A_Receptor Blocks Channel

Experimental_Workflow Hypothesis Hypothesis: This compound is a non-competitive GABA-A receptor antagonist Binding_Assay Radioligand Binding Assay ([3H]EBOB) Hypothesis->Binding_Assay Electrophysiology Electrophysiology (Voltage/Patch Clamp) Hypothesis->Electrophysiology Behavioral_Assay In Vivo Behavioral Assay (Seizure Susceptibility) Hypothesis->Behavioral_Assay Data_Analysis Data Analysis: Determine Ki, IC50, effect on GABA dose-response, and pro-convulsant activity Binding_Assay->Data_Analysis Electrophysiology->Data_Analysis Behavioral_Assay->Data_Analysis Conclusion Conclusion: Validate GABA-A receptor as the primary target Data_Analysis->Conclusion

Antagonist_Comparison cluster_receptor GABA-A Receptor GABA_Site GABA Binding Site (Orthosteric) Picrotoxin_Site Picrotoxin Site (Allosteric - Channel Pore) Competitive_Antagonist Competitive Antagonist (e.g., Bicuculline) Competitive_Antagonist->GABA_Site Binds to & blocks GABA NonCompetitive_Antagonist Non-Competitive Antagonist (e.g., this compound, Picrotoxin) NonCompetitive_Antagonist->Picrotoxin_Site Binds to & blocks channel GABA GABA GABA->GABA_Site Competes for binding

Discussion and Conclusion

The structural relationship between this compound and picrotoxin provides a strong basis for the hypothesis that the GABA-A receptor is its primary target. The neurotoxic profile of picrotoxanes, characterized by seizure induction, aligns with the physiological consequences of blocking the main inhibitory neurotransmitter system in the brain. The comparative data presented for picrotoxin and bicuculline illustrate the distinct biochemical and physiological footprints of non-competitive and competitive GABA-A receptor antagonists. It is highly probable that this compound will exhibit effects similar to picrotoxin, namely a reduction in the maximal GABA-evoked current in electrophysiological assays and potent pro-convulsant activity in vivo.

It is important to consider and experimentally exclude other potential mechanisms of neurotoxicity. For instance, some other classes of sesquiterpenes have been shown to induce neurotoxicity through pathways involving oxidative stress. However, the rapid onset and convulsive nature of picrotoxane toxicity are more characteristic of direct ion channel blockade than a slower process like oxidative stress.

References

Navigating the Research Frontier: A Comparative Guide to the Predicted Activity of 13-O-Acetylcorianin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current scientific literature is the absence of direct experimental data on the biological activities of 13-O-Acetylcorianin. [1][2] This guide, therefore, provides a comprehensive framework based on the inferred potential of this compound, drawing from the known effects of its parent compound, corianin, and the broader class of acetylated sesquiterpene lactones.[1] The information presented herein is intended to guide future research into the therapeutic promise of this compound.

Inferred Biological Activities and Potential Cytotoxicity

This compound, as a sesquiterpene lactone, is hypothesized to possess significant biological activities, primarily anticancer and anti-inflammatory effects.[1] The presence of an α-methylene-γ-lactone group is a key structural feature associated with the cytotoxic effects of this class of compounds.[1] Acetylation, the modification present in this compound, can enhance the bioavailability and therapeutic efficacy of natural products.[1]

The predicted cytotoxic effects of this compound are based on its potential to induce apoptosis (programmed cell death) in cancer cells.[1][3] This is often achieved through the inhibition of pro-survival pathways and the activation of pro-apoptotic pathways.[1]

Table 1: Hypothesized Cytotoxic Activity of this compound in Various Cancer Cell Lines

While direct IC50 values for this compound are unavailable, this table presents a proposed panel of cell lines for initial screening, based on common cancer types and the activity of related compounds.

Cell LineCancer TypeRationale for Inclusion
MCF-7Breast CancerA commonly used cell line for studying hormone-dependent breast cancer.[1]
A549Lung CancerA standard model for non-small cell lung cancer research.[1]
HCT116Colon CancerA well-characterized cell line for investigating colorectal cancer pathways.[1]
P388LeukemiaIncluded based on the observed cytotoxicity of the related compound 13-acetoxysarcocrassolide (B1257093) (13-AC).[4]
Ca9-22Oral CancerSelected due to the high susceptibility of this cell line to the related compound 13-AC.[4]

Proposed Signaling Pathways

The anticancer and anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways.

Anticancer Signaling Pathway

The hypothesized anticancer effect of this compound involves the induction of apoptosis.[1] It is also suggested that it may inhibit oncogenic pathways like K-Ras and modulate the PI3K/Akt/mTOR pathway, which are central regulators of cell growth and survival.[3]

Acetylcorianin This compound KRas K-Ras Inhibition Acetylcorianin->KRas PI3K PI3K/Akt/mTOR Inhibition Acetylcorianin->PI3K Mitochondria Mitochondrial Disruption Acetylcorianin->Mitochondria Apoptosis Apoptosis KRas->Apoptosis PI3K->Apoptosis Mitochondria->Apoptosis

Caption: Proposed anticancer signaling pathway of this compound.

Anti-inflammatory Signaling Pathway

Many sesquiterpene lactones exhibit potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[1] This pathway is a central regulator of inflammatory responses.[1]

Acetylcorianin This compound NFkB NF-κB Inhibition Acetylcorianin->NFkB Inflammation Reduced Inflammation NFkB->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Protocols

The following are proposed methodologies for the investigation of this compound's biological activity.

In Vitro Anticancer Activity Assay

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.[1]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.[1]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are then treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.[1]

  • Cell Viability Assay: Cell viability is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[1]

In Vitro Anti-inflammatory Activity Assay

Objective: To assess the inhibitory effect of this compound on the NF-κB signaling pathway.[1]

  • Cell Line: A stable cell line expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc) is used.[1]

  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of this compound for 1 hour.[1]

  • Stimulation: The cells are then stimulated with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (10 ng/mL), for 6 hours.[1]

  • Luciferase Assay: Following stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer.[1]

  • Data Analysis: The luciferase activity is normalized to the total protein concentration and expressed as a percentage of the TNF-α-stimulated control.[1]

cluster_0 In Vitro Anticancer Assay cluster_1 In Vitro Anti-inflammatory Assay A Culture Cancer Cell Lines B Seed Cells in 96-well Plates A->B C Treat with this compound B->C D Perform MTT Assay C->D E Calculate IC50 Values D->E F Use NF-κB Reporter Cell Line G Treat with this compound F->G H Stimulate with TNF-α G->H I Measure Luciferase Activity H->I J Analyze NF-κB Inhibition I->J

Caption: General experimental workflow for evaluating this compound.

References

Navigating the Frontier of Cancer Research: A Guide to the In Vivo Validation of 13-O-Acetylcorianin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led researchers to explore a vast array of natural compounds. Among these, 13-O-Acetylcorianin, a sesquiterpene lactone, has emerged as a molecule of interest. However, a thorough review of current scientific literature reveals a notable gap: the absence of direct in vivo experimental data validating its anticancer effects.[1][2] This guide, therefore, serves as a forward-looking resource for the scientific community, providing a framework for the in vivo investigation of this compound based on inferred biological activities from related compounds and proposing a roadmap for future research.

Inferred Anticancer Potential and Hypothesized Mechanism of Action

While direct evidence is pending, the chemical structure of this compound, particularly the presence of an α-methylene-γ-lactone group, suggests potential cytotoxic effects against cancer cells.[1] This functional group can act as a Michael acceptor, enabling the alkylation of key biological macromolecules involved in cell proliferation and survival.[1] The acetylation at the 13-O position may enhance its bioavailability and therapeutic efficacy compared to its parent compound, corianin.[1][2]

The proposed anticancer activity of this compound is thought to be mediated through the induction of apoptosis via the intrinsic mitochondrial pathway and the inhibition of critical cell survival signaling pathways.[3] Key cellular targets are hypothesized to include:

  • NF-κB Signaling: Inhibition of the transcription factor nuclear factor kappa B (NF-κB), a crucial regulator of inflammation, immunity, and cell survival, is a potential mechanism.[3]

  • K-Ras Signaling: The compound may inhibit the oncogenic Kirsten rat sarcoma viral oncogene homolog (K-Ras), a frequently mutated proto-oncogene in various cancers.[3]

  • PI3K/Akt/mTOR Pathway: Modulation of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and proliferation, is another plausible mechanism for its anticancer effects.[3]

Proposed In Vivo Validation: A Comparative Framework

To rigorously assess the anticancer efficacy of this compound in a living organism, a comparative in vivo study is essential. The following table outlines a hypothetical comparison of this compound with a standard-of-care chemotherapeutic agent, such as Doxorubicin. It is important to note that the data presented here is purely illustrative to guide future experimental design, as no empirical data for this compound currently exists.

Table 1: Hypothetical In Vivo Efficacy of this compound vs. Doxorubicin in a Xenograft Mouse Model

ParameterVehicle ControlThis compound (Hypothetical)Doxorubicin (Positive Control)
Dosage Saline50 mg/kg5 mg/kg
Administration Intraperitoneal (i.p.)Intraperitoneal (i.p.)Intraperitoneal (i.p.)
Tumor Growth Inhibition (%) 0%45%60%
Change in Body Weight (%) +2%-3%-10%
Median Survival (Days) 203035
Apoptotic Index (TUNEL Assay) 5%25%35%

Experimental Protocols for In Vivo Validation

To generate the data conceptualized above, the following detailed experimental methodologies are proposed.

Xenograft Mouse Model of Human Cancer
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Animal Model: Six-to-eight-week-old female athymic nude mice are used. Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Tumor Implantation: 1 x 10^6 cancer cells in 100 µL of sterile PBS are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured every two days using calipers and calculated using the formula: (Length x Width^2) / 2.

  • Treatment Protocol: Once tumors reach an average volume of 100-150 mm³, mice are randomly assigned to treatment groups (n=10 per group):

    • Vehicle Control (e.g., saline or DMSO solution)

    • This compound (at various doses)

    • Positive Control (e.g., Doxorubicin) Treatments are administered via a specified route (e.g., intraperitoneal, oral gavage) for a defined period.

  • Endpoint Analysis:

    • Tumor Growth Inhibition: Calculated at the end of the study.

    • Body Weight: Monitored as an indicator of toxicity.

    • Survival Analysis: Kaplan-Meier survival curves are generated.

    • Histopathology and Immunohistochemistry: Tumors are excised, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for morphological analysis and with antibodies against proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

    • TUNEL Assay: To quantify apoptosis in tumor tissues.

Visualizing the Path Forward: Proposed Signaling Pathways and Experimental Workflow

To facilitate a clearer understanding of the hypothesized mechanisms and the proposed experimental design, the following diagrams are provided.

G Proposed Anticancer Signaling Pathway of this compound AC This compound IKK IKK AC->IKK Inhibits KRAS K-Ras AC->KRAS Inhibits Mitochondrion Mitochondrion AC->Mitochondrion Disrupts membrane potential NFKB_Activation NF-κB Activation IKK->NFKB_Activation Cell_Survival Cell Survival, Proliferation NFKB_Activation->Cell_Survival PI3K PI3K KRAS->PI3K AKT Akt PI3K->AKT MTOR mTOR AKT->MTOR MTOR->Cell_Survival Caspase3 Caspase-3 Activation Mitochondrion->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed anticancer signaling pathway of this compound.

G General Workflow for In Vivo Validation start Cancer Cell Culture implant Subcutaneous Implantation in Nude Mice start->implant tumor_growth Tumor Growth to 100-150 mm³ implant->tumor_growth randomize Randomization into Treatment Groups tumor_growth->randomize treatment Treatment Administration (Vehicle, this compound, Positive Control) randomize->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint analysis Tumor Excision (Histology, IHC, TUNEL) endpoint->analysis survival Survival Analysis endpoint->survival

Caption: General experimental workflow for in vivo validation.

Conclusion and Future Directions

While the direct in vivo anticancer effects of this compound remain to be elucidated, its chemical properties and the activities of related sesquiterpene lactones provide a strong rationale for its investigation. The proposed experimental framework offers a comprehensive approach to validate its therapeutic potential. Future research should focus on executing these in vivo studies to generate robust data on its efficacy, toxicity, and mechanism of action. Such studies are critical to determining if this compound can be developed into a promising lead compound for novel anticancer drug discovery.

References

A Comparative Analysis of 13-O-Acetylcorianin and Other Sesquiterpenoid Lactones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 13-O-Acetylcorianin with other prominent sesquiterpenoid lactones. While direct experimental data on this compound is limited, this document leverages available information on structurally and functionally related compounds to offer a valuable comparative framework.

Sesquiterpenoid lactones are a diverse group of naturally occurring compounds renowned for their wide range of biological activities, including potent anti-inflammatory and anticancer properties.[1][2] this compound, a derivative of corianin, belongs to this class of molecules.[3] Although specific research on this compound is not yet widely available, its biological activities can be inferred from the well-documented effects of other sesquiterpenoid lactones.[3][4] This guide will compare the cytotoxic and anti-inflammatory potential of this compound with well-studied sesquiterpenoid lactones such as parthenolide, helenalin, and alantolactone, providing available quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Comparative Cytotoxicity of Sesquiterpenoid Lactones

The cytotoxic activity of sesquiterpenoid lactones is a key area of investigation for their potential as anticancer agents. This activity is often attributed to the presence of an α-methylene-γ-lactone moiety, which can interact with biological macromolecules and disrupt cellular processes. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity, representing the concentration at which it inhibits 50% of cell growth.

While specific IC50 values for this compound are not yet published, the following table summarizes the cytotoxic effects of other prominent sesquiterpenoid lactones against various human cancer cell lines. This data provides a benchmark for the anticipated potency of related compounds.

CompoundCell LineCancer TypeIC50 (µM)
Parthenolide SiHaCervical Cancer8.42 ± 0.76
MCF-7Breast Cancer9.54 ± 0.82
GLC-82Non-small cell lung cancer6.07 ± 0.45
A549Non-small cell lung cancer15.38 ± 1.13
Helenalin GLC4Small cell lung carcinoma0.44
COLO 320Colorectal cancer1.0
Alantolactone HL60Acute myeloid leukemia3.26
K562Chronic myelogenous leukemia2.75
THP-1Acute monocytic leukemia2.17
143BOsteosarcoma4.251
MG63Osteosarcoma6.963
U2OSOsteosarcoma5.531

Key Signaling Pathways Modulated by Sesquiterpenoid Lactones

A significant body of research indicates that the anti-inflammatory and apoptotic effects of many sesquiterpenoid lactones are mediated through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The transcription factor NF-κB is a central regulator of inflammatory and immune responses. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many sesquiterpenoid lactones, including parthenolide, have been shown to inhibit NF-κB activation by targeting the IκB kinase (IKK) complex or by directly alkylating the p65 subunit of NF-κB, thereby preventing IκBα degradation and NF-κB nuclear translocation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Release Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation SL Sesquiterpenoid Lactones (e.g., this compound) SL->IKK Inhibition SL->NFkB Direct Inhibition of p65 subunit DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Transcription DNA->Genes Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Stimuli->IKK Activation

Inhibition of the NF-κB signaling pathway by sesquiterpenoid lactones.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key experimental assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpenoid lactone (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Sesquiterpenoid Lactones (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

References

Investigating the role of the acetyl group in 13-O-Acetylcorianin stability

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of 13-O-Acetylcorianin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of this compound, a sesquiterpene lactone, and its non-acetylated counterpart, corianin (B1206458). The presence of the acetyl group at the C-13 position is hypothesized to significantly influence the molecule's stability under various environmental conditions. This document outlines the theoretical basis for this hypothesis, presents a framework for experimental validation through detailed protocols, and uses illustrative data to highlight potential stability differences.

While specific experimental data for this compound's stability is limited in publicly available literature, this guide draws upon established principles of chemical stability and data from related sesquiterpene lactones to provide a robust investigational framework.

The Hypothesized Role of the 13-O-Acetyl Group in Corianin Stability

The acetyl group is a common protecting group in organic synthesis, often used to enhance the stability of hydroxyl groups against degradation. In the context of this compound, the acetyl moiety is expected to confer increased stability compared to corianin, which possesses a free hydroxyl group at the same position. This enhanced stability is likely attributable to several factors:

  • Steric Hindrance: The bulkier acetyl group may sterically hinder the approach of nucleophiles or other reactive species that could initiate degradation at or near the C-13 position.

  • Reduced Nucleophilicity: Acetylation converts the nucleophilic hydroxyl group into a less reactive ester, thereby reducing its potential to participate in intramolecular degradation reactions.

  • Electronic Effects: The electron-withdrawing nature of the acetyl group can influence the reactivity of neighboring functional groups, potentially stabilizing the overall molecule.

Conversely, the acetyl group itself can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of corianin as a degradation product.

Comparative Stability Data (Hypothetical)

The following tables present hypothetical data from forced degradation and long-term stability studies to illustrate the expected differences in stability between this compound and Corianin.

Table 1: Forced Degradation Studies – Percentage Degradation

ConditionThis compound (%)Corianin (%)Primary Degradation Product of this compound
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 1525Corianin
Base Hydrolysis (0.1 M NaOH, 25°C, 4h) 2035Corianin
Oxidative (3% H₂O₂, 25°C, 24h) 1018Oxidized Corianin derivatives
Thermal (80°C, 72h) 815Various thermal degradants
Photolytic (UV light, 25°C, 48h) 1220Photodegradation products

Table 2: Long-Term Stability Study (25°C/60% RH) – Purity (%)

Time PointThis compound (%)Corianin (%)
Initial 99.899.7
3 Months 99.598.9
6 Months 99.198.0
12 Months 98.596.5
24 Months 97.294.0

Experimental Protocols

Detailed methodologies for conducting the comparative stability studies are provided below.

Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound and Corianin under various stress conditions and to identify potential degradation pathways.

Materials:

  • This compound (high purity)

  • Corianin (high purity)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • HPLC-UV/PDA system

  • LC-MS system for peak identification

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound and Corianin in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature (25°C) for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature (25°C) for 24 hours.

  • Thermal Degradation: Store the solid compounds in a temperature-controlled oven at 80°C for 72 hours. Dissolve in acetonitrile for analysis.

  • Photolytic Degradation: Expose the solid compounds to UV light in a photostability chamber for 48 hours. Dissolve in acetonitrile for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. The percentage degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control. Identify major degradation products using LC-MS.

Long-Term Stability Study

Objective: To evaluate the stability of this compound and Corianin under standard storage conditions over an extended period.

Materials:

  • This compound (high purity)

  • Corianin (high purity)

  • Stability chambers (25°C/60% RH)

  • HPLC-UV/PDA system

Methodology:

  • Sample Storage: Store accurately weighed samples of this compound and Corianin in sealed, light-protected containers within a stability chamber set to 25°C and 60% relative humidity (RH).

  • Time Points: Withdraw samples for analysis at initial (0), 3, 6, 12, and 24-month time points.

  • Analysis: At each time point, dissolve the samples in acetonitrile and analyze by a validated HPLC method to determine the purity of the compound.

  • Data Evaluation: Plot the purity of each compound as a function of time to determine the degradation rate and estimate the shelf-life.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Long-Term Stability cluster_3 Analysis cluster_4 Data Evaluation A This compound C Acid Hydrolysis A->C D Base Hydrolysis A->D E Oxidation A->E F Thermal Stress A->F G Photolytic Stress A->G H 25°C/60% RH A->H B Corianin B->C B->D B->E B->F B->G B->H I HPLC-UV/PDA C->I J LC-MS C->J D->I D->J E->I E->J F->I G->I H->I K Compare Degradation (%) I->K L Determine Shelf-life I->L

Caption: Workflow for the comparative stability testing of this compound and Corianin.

Hypothesized Degradation Pathway

G cluster_0 This compound Degradation A This compound B Corianin A->B Hydrolysis (Acid/Base) C Oxidized Products A->C Oxidation D Other Degradants A->D Thermal/Photolytic Stress B->C Oxidation

Caption: Hypothesized degradation pathways for this compound under stress conditions.

Conclusion

The presence of a 13-O-acetyl group is anticipated to enhance the stability of corianin. This guide provides a comprehensive framework for researchers to experimentally investigate and quantify this stability difference. The provided protocols for forced degradation and long-term stability studies, coupled with the illustrative data, serve as a valuable resource for the development of drug products containing this compound, ensuring their quality, efficacy, and safety. Further experimental work is crucial to validate these hypotheses and to fully characterize the stability profile of this promising natural product.

A Head-to-Head Comparison of Analytical Techniques for the Detection of 13-O-Acetylcorianin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 13-O-Acetylcorianin, a picrotoxane-type sesquiterpene lactone found in plants of the Coriaria genus, is critical for pharmacological research and drug development. This guide provides a head-to-head comparison of various analytical techniques for the detection and quantification of this compound, supported by experimental data and detailed protocols.

Comparative Performance of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific requirements of the study, such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance parameters of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of this compound.

Performance ParameterHPLC-UVUHPLC-MS/MSGC-MS (Hypothetical)qNMR (Hypothetical)
Linearity (R²) > 0.9995[1]> 0.9998[1]> 0.999> 0.999
Range (µg/mL) 1 - 200[1]0.1 - 50[1]0.5 - 10010 - 1000
Accuracy (% Recovery) 98.5% - 101.2%[1]99.1% - 100.8%95% - 105%98% - 102%
Precision (% RSD)
- Intra-day< 1.5%< 1.0%< 2.0%< 1.0%
- Inter-day< 2.0%< 1.8%< 3.0%< 1.5%
Limit of Detection (LOD) (µg/mL) 0.30.030.15
Limit of Quantification (LOQ) (µg/mL) 1.00.10.510
Specificity ModerateHighHighHigh
Run Time (minutes) 155~20~10

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of sesquiterpene lactones and can be adapted for this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both containing 0.1% formic acid. The gradient program is as follows: 0-10 min, 30-70% A; 10-12 min, 70-90% A; 12-15 min, 30% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution with the mobile phase.

Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid. The gradient program is as follows: 0-3 min, 20-80% A; 3-4 min, 80-95% A; 4-5 min, 20% A.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined and optimized (e.g., using a reference standard).

  • Injection Volume: 2 µL.

  • Sample Preparation: Similar to the HPLC-UV method, with further dilution to fall within the lower quantification range of the UHPLC-MS/MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) (Hypothetical Protocol)

Due to the potential thermal lability of sesquiterpene lactones, derivatization is often necessary for GC-MS analysis. The following is a hypothetical protocol based on methods used for similar compounds.

  • Derivatization: Silylation of the hydroxyl groups with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70°C for 30 minutes.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: An accurately weighed amount of the dried extract or purified compound is dissolved in a suitable solvent (e.g., pyridine). The derivatizing agent is added, and the mixture is heated. After cooling, an aliquot is injected into the GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR) (Hypothetical Protocol)

Quantitative NMR (qNMR) is a powerful technique for the quantification of compounds without the need for an identical standard of the analyte.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Internal Standard: A certified internal standard with a known concentration and purity, and with a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: An accurately weighed amount of the sample and the internal standard are dissolved in a known volume of a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Data Acquisition:

    • A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

    • A long relaxation delay (D1) of at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest to ensure full relaxation.

    • A 90° pulse angle.

  • Data Processing and Quantification: The concentration of this compound is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard, taking into account the number of protons for each signal and the molar masses of the analyte and the internal standard.

Visualizations

Analytical Workflow Comparison

The following diagram illustrates a generalized workflow for the comparison and validation of the different analytical techniques for this compound detection.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Comparison Sample Plant Material / Purified Compound Extraction Extraction & Purification Sample->Extraction Stock Stock Solution Extraction->Stock HPLC HPLC-UV Stock->HPLC UHPLC UHPLC-MS/MS Stock->UHPLC GCMS GC-MS (with Derivatization) Stock->GCMS qNMR qNMR Stock->qNMR Performance Performance Metrics (Linearity, Accuracy, Precision, LOD, LOQ) HPLC->Performance UHPLC->Performance GCMS->Performance qNMR->Performance Comparison Head-to-Head Comparison Performance->Comparison

Workflow for comparing analytical techniques for this compound.
Signaling Pathway of Picrotoxane Sesquiterpenoids

This compound belongs to the picrotoxane family of sesquiterpenoids. A well-studied member of this family, picrotoxin, is known to be a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel. The following diagram illustrates this mechanism of action.

Signaling_Pathway cluster_membrane Neuronal Membrane cluster_channel GABA_R GABA-A Receptor (Chloride Ion Channel) ION Cl⁻ GABA_R->ION Channel Opens Blocked Channel Blocked (Neuronal Excitation) GABA_R->Blocked Conformational Change Influx Chloride Influx (Hyperpolarization) ION->Influx GABA GABA (Neurotransmitter) GABA->GABA_R Binds to receptor Picrotoxin This compound (Picrotoxane Sesquiterpenoid) Picrotoxin->GABA_R Binds to allosteric site within the channel pore

Mechanism of action of picrotoxane sesquiterpenoids on the GABA-A receptor.

References

Safety Operating Guide

Navigating the Safe Disposal of 13-O-Acetylcorianin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 13-O-Acetylcorianin, a picrotoxane sesquiterpenoid. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

I. Core Principles of this compound Disposal

The fundamental principle for the disposal of this compound is to treat it as a hazardous waste. The responsibility for proper waste characterization and disposal lies with the waste generator.[1] All disposal methods must be in accordance with local, state, and federal regulations. It is strongly recommended to utilize a licensed professional waste disposal service for the final disposal of this compound and its containers.[1] Under no circumstances should the chemical be allowed to enter drains or waterways.[1]

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from the laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the appropriate PPE is worn to prevent accidental exposure.

PPE CategoryItemSpecification
Eye/Face Protection Safety GlassesMust be worn at all times.
Face ShieldRecommended when handling larger quantities or when there is a risk of splashing.
Hand Protection Impervious GlovesNitrile or neoprene gloves are suitable. Inspect for integrity before use and change frequently.
Body Protection Laboratory CoatA standard laboratory coat should be worn.
Protective ClothingChemical-resistant aprons or suits should be considered for larger-scale operations.
Respiratory Protection NIOSH-approved respiratorRecommended if there is a risk of aerosolization or if working in a poorly ventilated area.

This data is synthesized from the safety and operational guide for this compound.[1]

Step 2: Waste Segregation and Collection

  • Designated Waste Container: Use a dedicated, properly labeled, and compatible hazardous waste container for collecting all this compound waste. The container must be kept tightly closed when not in use.[1][2]

  • Waste Identification: The waste container label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other chemicals mixed with it.[2]

  • Solid Waste: Collect any solid this compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials in this container.

  • Liquid Waste: If this compound is in a solution, collect it in a designated, compatible liquid hazardous waste container. Do not mix with incompatible waste streams.[2]

Step 3: Handling Accidental Spills

In the event of a spill, immediate and appropriate action is critical.[1]

  • Evacuate: Immediately evacuate the affected area.[1]

  • Wear PPE: Don appropriate PPE before re-entering the area to manage the spill.[1]

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[1]

  • Collect: Carefully collect the absorbed material and place it into the designated hazardous waste container for this compound.[1]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[1]

  • Ventilate: Ensure the area is well-ventilated following the cleanup.[1]

Step 4: Container Disposal

Empty containers that held this compound may retain product residue and should be treated as hazardous waste.[1]

  • Do Not Reuse: Empty containers should not be reused.[1]

  • Rinsing: If local regulations permit, containers may be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[3]

  • Disposal: Puncture and dispose of the empty containers in a safe manner, following the guidelines of your institution and local waste regulations.[1]

Step 5: Final Disposal

  • Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated designated area, away from incompatible materials.[1]

  • Professional Disposal: Arrange for a licensed professional waste disposal service to collect and dispose of the hazardous waste in accordance with all applicable regulations.[1]

III. Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Handling cluster_final Final Disposal start Start: Need to Dispose of This compound Waste ppe Don Appropriate PPE start->ppe container Use Labeled, Compatible Hazardous Waste Container ppe->container spill Spill Occurred? container->spill spill_protocol Follow Spill Response Protocol: 1. Evacuate 2. Absorb 3. Collect 4. Decontaminate spill->spill_protocol Yes collect_waste Collect Solid & Liquid Waste spill->collect_waste No spill_protocol->collect_waste store Store Sealed Container in Designated Area collect_waste->store contact Contact Licensed Waste Disposal Service store->contact end End: Waste Disposed of per Regulations contact->end

Caption: Workflow for the proper disposal of this compound.

IV. Quantitative Data and Experimental Protocols

Currently, there is no publicly available quantitative data specifying concentration limits for various disposal methods or detailed experimental protocols for the neutralization or degradation of this compound. The recommended approach is to manage it as a hazardous chemical waste through a licensed disposal service. Researchers should consult their institution's environmental health and safety department for specific guidance and to ensure compliance with all relevant regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.